molecular formula C8H6F3N3 B1347498 7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 60330-35-0

7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1347498
CAS No.: 60330-35-0
M. Wt: 201.15 g/mol
InChI Key: RLNKCXFTRPDGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-1H-indazol-3-amine (CAS 60330-35-0) is a high-purity, chemically stable indazole derivative supplied with a minimum purity of 98% . This compound belongs to the class of 1H-indazole-3-amines, which are recognized in medicinal chemistry as effective hinge-binding fragments for kinase inhibition . The core indazole structure is a privileged scaffold in drug discovery, featured in several approved therapeutics and clinical candidates for its diverse biological activities . The primary research application of this compound is as a critical synthetic intermediate in the design and development of novel antitumor agents. This compound serves as a versatile building block for constructing more complex molecules through molecular hybridization strategies . Structural modifications at the C-3 and C-5 positions of the indazole ring have yielded derivatives with promising inhibitory activity against a panel of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . The presence of the trifluoromethyl group is a common bioisostere that can significantly influence a compound's potency, metabolic stability, and membrane permeability. Researchers value this amine as a precursor for generating compounds that potentially induce apoptosis and arrest the cell cycle in cancer cells by inhibiting key pathways, such as the Bcl-2 family and the p53/MDM2 interaction . Its role in anticancer research underscores the ongoing importance of nitrogen-containing heterocycles in developing new chemotherapeutic options with improved efficacy and selectivity. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKCXFTRPDGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355875
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60330-35-0
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 7-(trifluoromethyl)-1H-indazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed data on the compound's structure, physicochemical characteristics, and safety information, presented in a clear and accessible format. Furthermore, it outlines generalized experimental protocols for synthesis and analysis and visualizes key workflows and potential biological pathways using Graphviz diagrams.

Core Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl group at the 7-position and an amine group at the 3-position.[1][2] The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its metabolic stability and potential for biological activity.[3][4] It is often utilized as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 60330-35-0[1][2]
Molecular Formula C₈H₆F₃N₃[1][2]
SMILES C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N[1][5]
InChI InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)[1]
InChIKey RLNKCXFTRPDGAP-UHFFFAOYSA-N[1][5]
MDL Number MFCD03426698

Physicochemical and Computed Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical and Computed Data

PropertyValueSource
Molecular Weight 201.15 g/mol [1][2]
Exact Mass 201.05138169 Da[1]
Physical Form SolidVendor Data
Purity Typically ≥97% or ≥98%[2]
Topological Polar Surface Area 54.7 Ų[1]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]
Storage Temperature Refrigerator or cool, dry place[6]

Experimental Protocols

While specific experimental data for this exact compound is not extensively published, standard protocols for the synthesis, purification, and characterization of similar indazole derivatives are well-established. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[2][7]

General Synthesis of Indazole Amines

The synthesis of substituted indazole amines often begins with a corresponding substituted fluorobenzonitrile. A generalized two-step process is illustrated below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Purification A 2-Fluoro-3-(trifluoromethyl)benzonitrile C This compound A->C Solvent (e.g., Ethanol) Heat B Hydrazine Hydrate (N2H4·H2O) B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E F Pure this compound E->F

Caption: Generalized synthetic workflow for this compound.

Methodology:

  • Cyclization: A solution of the starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, is treated with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

A standard workflow for the analytical characterization of the synthesized compound is essential to confirm its identity and purity.

G A Purified Sample B Purity Assessment (HPLC/UPLC) A->B C Identity Confirmation (LC-MS) A->C D Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) A->D E Final Characterized Compound B->E C->E D->E

Caption: Standard workflow for analytical characterization.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).

    • Detection: UV at 254 nm and 280 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[8]

    • LC Conditions: Similar to HPLC protocol.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Expected [M+H]⁺: 202.1.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural confirmation.

    • Solvent: DMSO-d₆ or CDCl₃.

    • ¹H NMR: Expected signals in the aromatic region (7-8 ppm) and a broad singlet for the amine protons.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.[9][10]

    • ¹³C NMR: Signals for the aromatic carbons and the carbon bearing the CF₃ group (which will appear as a quartet due to C-F coupling) are anticipated.[11]

Biological Activity and Potential Applications

Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[12][13]

While specific biological data for this compound is limited in the public domain, its derivatives have been investigated as potent anti-cancer agents.[12] Studies on related indazole compounds suggest they may induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 pathway and inhibiting Bcl2 family members.[12][13] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates.[4]

G A Indazole Derivative B p53/MDM2 Pathway A->B modulates C Bcl2 Family A->C modulates D Cell Cycle Arrest (G0/G1 Phase) B->D E Apoptosis Induction C->E inhibition leads to D->E

Caption: Potential signaling pathways modulated by indazole-based compounds.[12][13]

Safety and Handling

This compound is associated with several hazard warnings. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14]

Precautionary Statements & Handling:

  • Prevention: Avoid breathing dust.[14] Wash hands and exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[14] Wear protective gloves, eye protection, and face protection.[14]

  • Response:

    • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

    • IF ON SKIN: Wash with plenty of soap and water.[14]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[14] Store locked up.[15] The compound should be stored in a refrigerator.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[14][15]

References

In-Depth Technical Guide: 7-(Trifluoromethyl)-1H-indazol-3-amine (CAS Number: 60330-35-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to act as a versatile pharmacophore. The presence of a trifluoromethyl group at the 7-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a discussion of its potential applications in drug discovery, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 60330-35-0[1][2][3]
Molecular Formula C₈H₆F₃N₃[1][3]
Molecular Weight 201.15 g/mol [1][2][3]
Appearance Solid (form may vary)[2]
Purity Typically ≥97% (commercial sources)[3]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 201.05138169 Da[1]
Storage Temperature Refrigerator[2]

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Starting Material: 2-fluoro-3-(trifluoromethyl)benzonitrile Reagent: Hydrazine hydrate (80%) Solvent: Ethanol

Procedure:

  • To a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Note: This is a representative protocol. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically.

Synthetic Workflow Diagram

G Synthetic Workflow for this compound start Starting Material: 2-fluoro-3-(trifluoromethyl)benzonitrile reaction Cyclization Reaction (Reflux, 4-12h) start->reaction reagent Reagent: Hydrazine Hydrate reagent->reaction solvent Solvent: Ethanol solvent->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data from commercial suppliers is often available upon request. For reference, the ¹H NMR data for the related compound, 7-(trifluoromethyl)-1H-indazole, in DMSO-d6 is available and can be used for comparative analysis of the aromatic region. The presence of the amine group in the target compound will significantly alter the chemical shifts and coupling constants.

Biological Activity and Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of this compound itself, the indazole-3-amine scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors. This structural motif is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

Research on derivatives of 1H-indazole-3-amine has demonstrated significant anti-tumor activity. For instance, certain derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. This activity is potentially mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[4] This suggests that this compound is a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Potential Signaling Pathway of a Derivative

The following diagram illustrates a potential signaling pathway affected by a derivative of 1H-indazole-3-amine, highlighting its role in apoptosis induction. It is important to note that this pathway is for a derivative and not necessarily for this compound itself.

G Potential Signaling Pathway of an Indazole-3-amine Derivative derivative 1H-Indazole-3-amine Derivative mdm2 MDM2 derivative->mdm2 Inhibition bcl2 Bcl-2 derivative->bcl2 Inhibition p53 p53 apoptosis Apoptosis p53->apoptosis mdm2->p53 Degradation bcl2->apoptosis

Caption: Potential signaling pathway of an indazole-3-amine derivative.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes.

    • If inhaled: Remove person to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable fluorinated building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis, while not extensively detailed in the public domain, can be reliably achieved through the cyclization of 2-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine. The indazole-3-amine core serves as a key pharmacophore for targeting protein kinases, and the trifluoromethyl substituent enhances its drug-like properties. Further research into the synthesis of novel derivatives based on this scaffold holds significant promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 7-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key molecular identifiers, computed physicochemical properties, and outlines a plausible synthetic route based on established methodologies.

Core Molecular Structure and Identifiers

This compound is a substituted indazole featuring a trifluoromethyl group at the 7-position and an amine group at the 3-position. The core structure consists of a fused pyrazole and benzene ring system.

Below is a table summarizing the key chemical identifiers for this compound.[1]

IdentifierValue
IUPAC Name This compound
CAS Number 60330-35-0
Molecular Formula C₈H₆F₃N₃
Molecular Weight 201.15 g/mol
Canonical SMILES C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N
InChI InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)
InChIKey RLNKCXFTRPDGAP-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted Value
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 201.05138169 Da
Topological Polar Surface Area 54.7 Ų

These computed properties suggest that the molecule has moderate lipophilicity and potential for hydrogen bonding, which are important characteristics for drug-like molecules.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of substituted 1H-indazoles, a plausible synthetic route can be proposed. A common method involves the cyclization of appropriately substituted o-nitro-ketoximes or the reaction of N-tosylhydrazones with nitroaromatic compounds.[2]

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start 2-Nitro-3-(trifluoromethyl)benzonitrile Step1 Hydrazine Hydrate Start->Step1 Reaction Intermediate This compound Step1->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification FinalProduct Pure this compound Purification->FinalProduct p53_Pathway Indazole 1H-Indazole-3-amine Derivative MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

References

The Trifluoromethylated Indazole Core: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of trifluoromethylated indazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Trifluoromethylated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

A primary mechanism of the anticancer effects of these compounds is their ability to act as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several trifluoromethylated indazole derivatives have been identified as potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Trifluoromethylated Indazoles

Compound ClassSpecific Compound ExampleTarget KinaseIC₅₀ (nM)Reference
Arylsulphonyl indazolesNot SpecifiedVEGFR-2-[1]
5-(2-(trifluoromethyl)phenyl)indazolesCompound 31TRPA115[2]

Note: Specific IC₅₀ values for direct VEGFR-2 inhibition by many trifluoromethylated indazoles are often proprietary or reported within broader kinase inhibitor screening panels.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct quantitative data for trifluoromethylated indazoles on this pathway is emerging, their activity as kinase inhibitors suggests a strong potential for modulation.

Cytotoxic Activity

The cytotoxic effects of trifluoromethylated indazoles have been evaluated against a variety of cancer cell lines, demonstrating their broad-spectrum antiproliferative potential.

Table 2: In Vitro Cytotoxic Activity of Trifluoromethylated Indazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Trifluoromethylated pyrazole derivativesMCF-7 (Breast)5.84 ± 0.76[3]
MDA-MB-231 (Breast)5.01 ± 0.32[3]
HCT-116 (Colon)5.57 ± 0.02[3]
Trifluoromethyl-pyrazole-carboxamidesCaCo-2 (Colon)43.01 - 58.04[4]
MCF-7 (Breast)43.01 - 58.04[4]
HepG2 (Liver)43.01 - 58.04[4]

Anti-inflammatory Activity

Trifluoromethylated indazoles have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and enzymes.

Table 3: Anti-inflammatory Activity of Trifluoromethylated Indazole Derivatives

Compound ClassAssayIC₅₀ (µM)Reference
Indazole DerivativesCOX-2 Inhibition12.32 - 23.42[5]
TNF-α Inhibition220.11 - 230.19[5]
IL-1β Inhibition100.75 - 220.46[5]
5-(2-(trifluoromethyl)phenyl)indazolesTRPA1 Antagonism0.015[2]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Trifluoromethylated indazoles have demonstrated activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Trifluoromethylated Indazole and Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazolesS. aureus (MRSA)0.78[6]
S. epidermidis1.56[6]
E. faecium0.78[6]
Indazole DerivativesE. faecalis64 - 128[7]
S. aureus64 - 128[7]
S. epidermidis64 - 128[7]
Trifluoromethyl bithiazolesE. faecalis8 - 16 (Bactericidal)[8]
S. pyogenes8 - 16 (Bactericidal)[8]
Chalcone Derivatives (with CF₃)S. aureusMIC = 51 µM[9]
E. coli-[9]

Neuroprotective Activity

Emerging research suggests that certain trifluoromethylated indazoles may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. However, quantitative data in this area is still limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of trifluoromethylated indazoles.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated indazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model assesses the in vivo acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the trifluoromethylated indazole compound (e.g., 25, 50, 100 mg/kg, administered intraperitoneally or orally).

  • Compound Administration: Administer the test compounds and the standard drug 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

In Vitro Kinase Inhibition: VEGFR-2 Luminescence-Based Assay

Principle: This assay measures the activity of VEGFR-2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. A higher kinase activity results in lower luminescence, and vice versa.

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Dilution: Prepare serial dilutions of the trifluoromethylated indazole inhibitor in kinase buffer.

  • Assay Plate Setup: Dispense the master mix into the wells of a 96-well or 384-well white plate. Add the test inhibitor at various concentrations to the designated wells. Include positive control wells (enzyme only) and blank wells (buffer only).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a diluted solution of the recombinant VEGFR-2 enzyme to each well (except the blank).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP. This reagent converts ADP to ATP and generates a luminescent signal.

  • Luminescence Reading: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

GPCR Functional Assay: cAMP Measurement

Principle: This assay measures the modulation of G-protein coupled receptor (GPCR) activity by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit it.

Protocol:

  • Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest.

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the trifluoromethylated indazole compound at various concentrations for a specified pre-incubation time.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable baseline of cAMP.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Generate dose-response curves for the test compound in the presence of the agonist. For antagonists or negative allosteric modulators (NAMs), calculate the IC₅₀ value. For positive allosteric modulators (PAMs), determine the EC₅₀ value for the potentiation of the agonist response.

GPCR Functional Assay: Calcium Mobilization

Principle: This assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration is detected using a fluorescent calcium indicator dye.

Protocol:

  • Cell Loading: Load cells expressing the Gq-coupled GPCR of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well or 384-well black, clear-bottom plate.

  • Compound Addition: Add the trifluoromethylated indazole compound at various concentrations to the wells.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation). Inject a known agonist for the GPCR into the wells and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists or NAMs, determine the IC₅₀ value from the inhibition of the agonist-induced calcium flux. For agonists or PAMs, determine the EC₅₀ value from the stimulation or potentiation of the calcium signal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of the data. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth promotes Indazole Trifluoromethylated Indazole Indazole->RTK inhibits Indazole->PI3K potentially inhibits Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Library Compound Library (Trifluoromethylated Indazoles) Library->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADMET Profiling) LeadGen->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Drug Selection Tox->Candidate

References

Potential Therapeutic Targets of 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs are present in numerous potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer and neurological disorders. This technical guide consolidates the available information on the potential therapeutic targets of this compound by examining the biological activities of structurally related indazole derivatives. The primary focus will be on its potential as a kinase inhibitor, specifically targeting c-Jun N-terminal kinase (JNK), BCR-ABL fusion protein, and as a modulator of the p53-MDM2 pathway. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing the activity of this compound against these potential targets.

Introduction

The indazole ring system is a privileged scaffold in drug discovery, with several approved drugs and clinical candidates featuring this core structure. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound combines these features, making it an attractive starting point for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established activities of analogous structures.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological evaluation of structurally similar indazole-containing compounds, the following targets and pathways represent the most promising areas of investigation for this compound.

c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play crucial roles in apoptosis, inflammation, and neurodegeneration.[1] The indazole scaffold has been successfully utilized to develop potent and selective JNK inhibitors.[1][2][3]

Stress signals, such as inflammatory cytokines or UV radiation, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in cellular responses to stress.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation GeneExpression Gene Expression (Apoptosis, Inflammation) cJun->GeneExpression Indazole This compound (Potential Inhibitor) Indazole->JNK

Caption: JNK Signaling Pathway and Potential Inhibition.

BCR-ABL Kinase

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of BCR-ABL kinase activity is a clinically validated and highly effective therapeutic strategy for CML. The 3-aminoindazole core is a key pharmacophore in a number of potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation that confers resistance to many first- and second-generation inhibitors.[4][5][6]

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Effectors (e.g., Grb2, Shc) BCR_ABL->Downstream Phosphorylation Ras_MAPK Ras/MAPK Pathway Downstream->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt JAK_STAT JAK/STAT Pathway Downstream->JAK_STAT Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation Indazole This compound (Potential Inhibitor) Indazole->BCR_ABL

Caption: BCR-ABL Signaling and Potential Inhibition.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. Inhibition of the p53-MDM2 interaction is a promising strategy to reactivate p53 function in cancer cells. Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and cell cycle arrest through a mechanism that may involve the p53/MDM2 pathway.[7][8][9][10]

In normal cells, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets, which in turn mediate tumor-suppressive responses.

p53_MDM2_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Transcriptional Activation MDM2->p53 Ubiquitination Indazole This compound (Potential Inhibitor) Indazole->MDM2 Inhibition of p53 binding

Caption: p53-MDM2 Interaction and Potential Disruption.

Quantitative Data for Structurally Related Indazole Derivatives

While no specific biological activity data has been published for this compound, the following tables summarize the activities of structurally related indazole compounds against the potential targets.

Table 1: JNK Inhibitory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)Reference
Indazole Analog 3 JNK30.005[1]
Indazole Analog 29 JNK30.005[1][2][3]
Indazole Analog 29 JNK2>0.1 (81% inh @ 1µM)[1]
Indazole Analog 29 JNK1>0.1 (30% inh @ 1µM)[1]

Table 2: BCR-ABL Inhibitory Activity of 3-Aminoindazole Derivatives

CompoundTargetIC50 (nM)Reference
AKE-72BCR-ABL (WT)< 0.5[4][5]
AKE-72BCR-ABL (T315I)9[4][5]
Compound 11a Bcr-Abl (WT)14[6]
Compound 11a Bcr-Abl (T315I)450[6]

Table 3: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives

CompoundCell LineIC50 (µM)Putative PathwayReference
Compound 6o K562 (CML)5.15p53/MDM2, Bcl2[7][8][9][10]
Compound 6o A549 (Lung)10.23p53/MDM2, Bcl2[7][8][9][10]
Compound 6o PC-3 (Prostate)12.87p53/MDM2, Bcl2[7][8][9][10]
Compound 6o Hep-G2 (Hepatoma)15.64p53/MDM2, Bcl2[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic efficacy of this compound.

JNK Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a JNK isoform.[11]

Workflow Diagram:

JNK_Assay_Workflow A Prepare Reaction Mix (JNK Enzyme, Buffer, Test Compound) B Add Substrate & [γ-32P]ATP to Initiate Reaction A->B C Incubate at 30°C B->C D Stop Reaction (Add SDS-PAGE Buffer) C->D E SDS-PAGE & Transfer to Membrane D->E F Autoradiography E->F G Quantify Phosphorylation F->G

Caption: Workflow for a Radiometric JNK Kinase Assay.

Materials:

  • Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • [γ-³²P]ATP

  • Test compound (this compound) dissolved in DMSO

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Phosphorimager or X-ray film

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the JNK enzyme, kinase assay buffer, and the diluted test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding the JNK substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Expose the membrane to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

BCR-ABL Kinase Assay (ELISA-based)

This protocol outlines a non-radioactive method to assess the inhibitory effect of a compound on BCR-ABL kinase activity.

Workflow Diagram:

BCR_ABL_Assay_Workflow A Coat Plate with Substrate Peptide B Add BCR-ABL Enzyme & Test Compound A->B C Add ATP to Start Reaction B->C D Incubate at 37°C C->D E Wash & Add Anti-phosphotyrosine Ab D->E F Add HRP-conjugated Secondary Ab E->F G Add Substrate & Measure Absorbance F->G

Caption: Workflow for an ELISA-based BCR-ABL Kinase Assay.

Materials:

  • Recombinant BCR-ABL kinase

  • Biotinylated peptide substrate (e.g., Abltide)

  • Streptavidin-coated 96-well plates

  • Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Test compound dissolved in DMSO

  • Anti-phosphotyrosine antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated peptide substrate.

  • Wash the plate to remove unbound substrate.

  • Add the BCR-ABL kinase and serial dilutions of the test compound or DMSO to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This protocol describes a method to screen for inhibitors of the p53-MDM2 protein-protein interaction.

Workflow Diagram:

p53_MDM2_Assay_Workflow A Prepare Reaction Mix (MDM2 Protein, Buffer, Test Compound) B Add Fluorescently Labeled p53-derived Peptide A->B C Incubate at RT B->C D Measure Fluorescence Polarization C->D E Calculate Inhibition D->E

Caption: Workflow for a Fluorescence Polarization p53-MDM2 Assay.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compound dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Add the assay buffer, MDM2 protein, and serial dilutions of the test compound or DMSO to the wells of the 384-well plate.

  • Add the fluorescently labeled p53-derived peptide to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates inhibition of the p53-MDM2 interaction.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

While direct biological data for this compound is currently limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The primary areas of promise lie in kinase inhibition, particularly targeting JNK and BCR-ABL, and in the modulation of the p53-MDM2 protein-protein interaction. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound's biological activity and for elucidating its mechanism of action. Further investigation is warranted to fully characterize the therapeutic potential of this compound and its derivatives.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole core has emerged as a powerhouse in modern medicinal chemistry, serving as a versatile scaffold for a multitude of clinically significant molecules. Its unique structural and electronic properties have positioned it as a "privileged" fragment in drug design, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 3-aminoindazole derivatives, tailored for professionals in pharmaceutical research and development.

A Historical Perspective: From Aniline Dyes to Anticancer Agents

The journey of the indazole ring system began in the late 19th century, not as a therapeutic agent, but as a curiosity in the burgeoning field of synthetic dyes. The first synthesis of an indazole derivative is credited to Emil Fischer in 1883, who prepared an oxo-substituted indazole, which he named "indazol"[1]. A more direct route to the parent 1H-indazole was developed by Jacobson in 1893 through the diazotization and intramolecular cyclization of o-toluidine[1].

The specific genesis of the 3-aminoindazole scaffold can be traced back to the work of Bamberger in 1899[2]. However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be recognized, with the discovery of the anti-inflammatory properties of benzydamine[1]. This marked a pivotal shift in the perception of the indazole core, from a chromophore to a pharmacophore.

The modern era of 3-aminoindazole derivatives as targeted therapeutics, particularly as kinase inhibitors, began in the early 2000s. Researchers discovered that the 3-aminoindazole moiety could serve as an efficient "hinge-binding" template for kinase inhibitors, leading to the development of potent and selective agents against a range of cancer-related kinases.

Synthetic Strategies: Building the 3-Aminoindazole Core

Several robust synthetic methodologies have been developed to access the 3-aminoindazole scaffold and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from o-Halobenzonitriles

A common and versatile approach involves the reaction of ortho-halobenzonitriles, particularly o-fluorobenzonitriles, with hydrazine. The electron-withdrawing nature of the nitrile group activates the ortho-position for nucleophilic aromatic substitution (SNAr) by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring.

Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile and Hydrazine

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles

  • Reagents and Catalyst: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-haloindazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XantPhos Pd G3 (2-5 mol%), a suitable phosphine ligand like XantPhos or BINAP (2-10 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (1.5-2.0 eq).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent like toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that can be employed for the N-arylation of 3-aminoindazoles. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides an alternative and sometimes complementary approach.

Experimental Protocol: Ullmann-type Coupling of 3-Aminoindazole with an Aryl Halide

  • Reaction Setup: In a reaction vessel, combine 3-aminoindazole (1.0 eq), the aryl halide (1.0-1.2 eq), a copper catalyst such as CuI (10-20 mol%), a ligand like L-proline or N,N'-dimethylglycine (20-40 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0 eq).

  • Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMSO, DMF, or NMP. Heat the reaction mixture to 100-150 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Biological Applications and Key Derivatives

3-Aminoindazole derivatives have demonstrated a broad spectrum of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors.

Kinase Inhibition

The 3-aminoindazole scaffold is particularly adept at binding to the hinge region of the ATP-binding pocket of various kinases. This has led to the development of several potent and selective kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Key 3-Aminoindazole Derivatives

CompoundTarget Kinase(s)IC₅₀ (nM)Reference(s)
ABT-869 (Linifanib) KDR (VEGFR2)4[3]
FLT34[3]
c-Kit66[3]
PDGFRβ66[3]
Entrectinib ALK12[4]
ROS17[4]
TrkA1.7[2]
TrkB0.1[2]
TrkC0.1[2]
AKE-72 BCR-ABLWT< 0.5[5][6]
BCR-ABLT315I9[5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare serial dilutions of the test 3-aminoindazole derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%). Dilute the target kinase enzyme and the substrate/ATP mixture to their optimal working concentrations in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control). Add 2 µL of the diluted kinase enzyme to each well. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a kinase detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal via a luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Antiproliferative Activity

The inhibition of key signaling pathways by 3-aminoindazole derivatives translates to potent antiproliferative effects in cancer cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the 3-aminoindazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the development pipeline of 3-aminoindazole derivatives.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by prominent 3-aminoindazole-based kinase inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ABT869 ABT-869 (Linifanib) ABT869->VEGFR2

Caption: VEGFR2 Signaling Pathway Inhibition by ABT-869.

ALK_Signaling cluster_membrane Cell Membrane ALK ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Entrectinib Entrectinib Entrectinib->ALK

Caption: ALK Signaling Pathway Inhibition by Entrectinib.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition AKE72 AKE-72 AKE72->BCR_ABL Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Synthesis_Evaluation_Workflow Synthesis Synthesis of 3-Aminoindazole Derivative Purification Purification & Characterization Synthesis->Purification Biochem_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Biochem_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo SAR_Analysis->Synthesis Optimization

References

An In-depth Technical Guide to the Solubility and Stability of 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-(trifluoromethyl)-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available experimental data for this specific compound, this document outlines its computed physicochemical properties and provides detailed, adaptable experimental protocols for determining its solubility and stability. These methodologies are intended to empower researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in various experimental and physiological environments. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[1][2] The following table summarizes the computed properties for this compound.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6F3N3[3][4]
Molecular Weight201.15 g/mol [3][4][5]
XLogP32.1[3]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count0[6]
Topological Polar Surface Area54.7 Ų[3]
CAS Number60330-35-0[3][5]

Note: The XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents compared to aqueous solutions.

Solubility Determination: Experimental Protocols

Precise solubility data is critical for drug formulation and development. The following sections detail established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Protocol:

  • Add an excess amount of solid this compound to a series of vials.

  • Dispense a known volume of the selected solvent into each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

G Workflow for Thermodynamic Solubility Determination A Add excess solid compound to vials B Add known volume of solvent A->B C Seal vials and incubate in shaker (24-48h) B->C D Centrifuge samples to pellet solid C->D E Collect and dilute supernatant D->E F Quantify concentration by HPLC/LC-MS E->F

Workflow for Thermodynamic Solubility Determination
Kinetic Solubility (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage drug discovery screenings.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microplates.

  • Automated liquid handler (optional).

  • Plate reader capable of nephelometry or turbidimetry.

Protocol:

  • Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer to each well.

  • Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate.

  • Mix thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps establish appropriate storage conditions.[7][8][9]

Objective: To investigate the stability of this compound under various stress conditions.

General Protocol:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]

  • Expose aliquots of the stock solution (and the solid compound, where applicable) to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stress Conditions
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).[10]

  • Thermal Degradation (Solid State): Expose the solid compound to high temperature (e.g., 80°C) in a stability chamber.[10]

  • Photostability: Expose the stock solution and solid compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines. A control sample should be protected from light.[10]

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralize/Dilute Acid->Neutralize Base Basic Hydrolysis Base->Neutralize Oxidation Oxidation (H2O2) Oxidation->Neutralize Thermal Thermal (Solid/Solution) Thermal->Neutralize Photo Photolytic (UV/Vis) Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS) HPLC->Characterize Stock Prepare Stock Solution & Solid Sample Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Unstressed Control Stock->Control Control->HPLC

Workflow for Forced Degradation Studies
Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[10]

  • Hydrolysis: While the indazole ring is generally stable, extreme pH and temperature conditions could potentially lead to degradation.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce radical reactions or rearrangements.

The trifluoromethyl group is generally very stable to chemical, thermal, and photochemical degradation, which may impart overall stability to the molecule.[1]

G Potential Degradation Pathways Parent This compound Oxidation N-Oxides / Ring Opening Parent->Oxidation Oxidative Stress Hydrolysis Hydrolytic Degradants Parent->Hydrolysis Acid/Base Stress Photolysis Photolytic Products Parent->Photolysis Light Exposure

Potential Degradation Pathways

Storage and Handling

To maintain the integrity of this compound, proper storage is crucial.

  • Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable.[10] The compound should be protected from light and moisture.[10] Using amber vials or wrapping containers in foil can prevent light exposure.[10]

  • Solutions: Prepare solutions fresh for analysis. If storage is necessary, keep them at low temperatures and protected from light. The stability in various solvents, especially DMSO, should be experimentally verified over time.

Conclusion

References

Spectroscopic Data for 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for 7-(trifluoromethyl)-1H-indazol-3-amine, no specific datasets for this compound were found in the available scientific literature and databases. While information on similar substituted indazole derivatives is accessible, the direct analytical characterization of this compound remains elusive in the public domain.

This guide, therefore, serves to outline the general methodologies and expected spectral characteristics for a compound of this nature, based on the analysis of closely related structures. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be working with this or similar molecules.

General Spectroscopic Workflow

The characterization of a novel compound like this compound would typically follow a standardized workflow to ensure structural confirmation and purity assessment. This process involves a combination of chromatographic separation and spectroscopic analysis.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data

While experimental data is not available, we can predict the expected regions for key signals based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals corresponding to the protons on the indazole ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be influenced by the positions of the trifluoromethyl and amine groups.

  • Amine Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration.

  • NH Proton: The proton on the indazole nitrogen (N-H) would also be present, likely as a broad singlet, often in the downfield region (δ 10-13 ppm).

¹³C NMR:

  • Aromatic Carbons: Carbons of the indazole ring would resonate in the aromatic region (approximately δ 110-150 ppm).

  • CF₃ Carbon: The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • C-NH₂ Carbon: The carbon atom attached to the amine group would have a chemical shift influenced by the nitrogen's electron-donating character.

¹⁹F NMR:

  • A single signal, likely a singlet, would be expected for the -CF₃ group.

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H stretch of the indazole ring would also be in this region.

  • C-F Stretching: Strong absorption bands characteristic of C-F stretching in the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

  • Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds would be observed above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The exact mass of this compound (C₈H₆F₃N₃) can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 201.0514 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) and characteristic fragmentation patterns, likely involving the loss of the trifluoromethyl group or parts of the indazole ring.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are standardized but tailored to the specific instrument and sample properties.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General IR Spectroscopy Protocol (ATR):

  • Background Collection: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the high-resolution mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a defined mass range.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern for structural information.

The Trifluoromethyl Group: A Linchpin in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone in the design of contemporary kinase inhibitors. This powerful electron-withdrawing moiety exerts a profound influence on a molecule's physicochemical and pharmacokinetic properties, often translating into enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the multifaceted role of the CF3 group in kinase inhibitor development, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a CF3 group into a kinase inhibitor scaffold can dramatically alter its drug-like properties. These modifications are critical for optimizing a compound's journey from initial discovery to a viable clinical candidate.

Modulation of Lipophilicity and Permeability

The CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This increased lipophilicity can lead to improved absorption and distribution within the body.[2] However, the relationship between fluorination and lipophilicity is complex, and in some cases, fluorination can lead to a reduction in the octanol-water partition coefficient (LogP).[3] Careful consideration of the overall molecular context is therefore crucial.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Alteration of pKa and Binding Interactions

The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby basic functional groups. This modulation of basicity can influence a compound's solubility, cell permeability, and binding interactions with the target kinase. The CF3 group can also participate in various non-covalent interactions within the kinase active site, including dipole-dipole and halogen bonds, which can contribute to enhanced binding affinity and selectivity.[5]

Quantitative Analysis of Trifluoromethylated Kinase Inhibitors

The impact of the trifluoromethyl group on inhibitor potency is best illustrated through comparative quantitative data. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant parameters for several kinase inhibitors, highlighting the contribution of the CF3 moiety where data is available.

Table 1: Comparative Inhibitory Activity of Bromo-(Trifluoromethyl)aniline-Based Kinase Inhibitors [1]

Kinase TargetNilotinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL200.37
BCR-ABL T315I>30002.0

Note: Both Nilotinib and Ponatinib are derived from bromo-(trifluoromethyl)aniline isomers, demonstrating the potent activity of this scaffold.[1]

Table 2: Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives against EGFR [6]

CompoundEGFRwt-TK IC50 (μM)A549 Cell Line IC50 (μM)
9c 0.312.23
9e 0.44-
9h 0.35-
9k 0.48-
9t 0.26-
9u 0.0910.35
9v 0.14-
Gefitinib 0.0063-

Note: This table showcases the potent EGFR inhibitory activity of a series of compounds featuring a trifluoromethylpyrimidine core.[6]

Table 3: Physicochemical Properties of Selected Trifluoromethylated Compounds

CompoundMolecular FormulaMolecular WeightcLogP
Lapatinib C₂₉H₂₆ClFN₄O₄S581.15.8
Crizotinib C₂₁H₂₂Cl₂FN₅O450.33.5
Tofacitinib C₁₆H₂₀N₆O312.41.19
FGF401 (Roblitinib) C₂₅H₂₄N₄O₃428.5-

Note: The cLogP values illustrate the impact of the overall molecular structure, including the CF3 group where present, on lipophilicity.

Key Signaling Pathways Targeted by Trifluoromethylated Kinase Inhibitors

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of several key kinases that are targets for trifluoromethylated inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Metabolism ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Synthesis_Workflow Start Ethyl 4,4,4-trifluoroacetoacetate + Urea Step1 Cyclocondensation (Acetic Acid, Reflux) Start->Step1 Intermediate1 2-hydroxy-4-(trifluoromethyl)pyrimidine Step1->Intermediate1 Step2 Chlorination (POCl3, Reflux) Intermediate1->Step2 Intermediate2 2-chloro-4-(trifluoromethyl)pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Aniline derivative, Reflux) Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Amide Coupling (Carboxylic Acid, EDCI, DMAP) Intermediate3->Step4 FinalProduct Trifluoromethylpyrimidine Kinase Inhibitor Step4->FinalProduct

References

The Pivotal Role of 7-Position Substituents in Modulating the Biological Activity of Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for substitution at various positions, profoundly influencing its pharmacological profile. This technical guide delves into the critical impact of substitutions at the 7-position of the indazole ring on its structure-activity relationship (SAR). We will explore how modifications at this specific position can fine-tune the potency, selectivity, and overall biological activity of these compounds, with a particular focus on their applications in oncology and as kinase inhibitors.

Structure-Activity Relationship of 7-Substituted Indazoles

The strategic modification of the indazole core at the 7-position has emerged as a powerful approach to modulate the biological activity of these privileged scaffolds. The nature of the substituent at this position can significantly impact key pharmacological parameters, including potency and selectivity.

Anticancer Activity of 7-Substituted 3-Aroylindazoles

A notable example highlighting the importance of the 7-position is the SAR of 3-aroylindazoles as potent anticancer agents. A core 3-aroylindazole compound demonstrated a baseline cytotoxicity with an IC50 of 64 nM in the H460 human lung cancer cell line. Systematic modifications at the C-7 position led to a remarkable enhancement in potency.

Introduction of an acetylene moiety at the 7-position resulted in a 20-fold increase in activity, with the resulting compound exhibiting an IC50 of 3 nM. Further elaboration to a propyne derivative yielded the most potent compound in the series, boasting an IC50 of 1 nM, a 60-fold improvement over the unsubstituted core. This underscores the significant contribution of small, rigid, and electron-rich substituents at the 7-position to the cytotoxic potential of this scaffold.

The SAR exploration also revealed that while linear alcohols were well-tolerated at this position, with the propargyl alcohol derivative showing an IC50 of 8 nM, bulkier tertiary alcohols were detrimental to activity. Amino substitutions were generally less favorable than their alcohol counterparts. Interestingly, a cis allyl alcohol derivative displayed comparable activity to the propargyl alcohol (IC50 = 13 nM), whereas complete saturation of the side chain in the propanol derivative led to a significant drop in potency (IC50 = 283 nM). These findings suggest that unsaturation and a specific spatial orientation at the 7-position are crucial for optimal anticancer activity in this series.

Table 1: SAR of 7-Substituted 3-Aroylindazoles against H460 Human Lung Cancer Cell Line

Compound ID7-SubstituentIC50 (nM)
Core Compound-H64
Acetylene Derivative-C≡CH3
Propyne Derivative-C≡C-CH₃1
Propargyl Alcohol Derivative-CH₂-C≡CH-OH8
Allyl Alcohol Derivative (cis)-CH₂-CH=CH-OH13
Propanol Derivative-CH₂-CH₂-CH₂-OH283

Experimental Protocols

To facilitate further research and validation of 7-substituted indazole derivatives, detailed protocols for key biological assays are provided below.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., H460, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (7-substituted indazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (7-substituted indazoles)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, low volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components in this order:

    • Test compound at various concentrations.

    • A mixture of the kinase and its specific substrate.

    • ATP to initiate the reaction.

    • Include controls for no kinase, no substrate, and vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control. Determine the IC50 value using a non-linear regression curve fit.

Visualization of Key Concepts

To visually represent the logical flow and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

SAR_Logic cluster_0 SAR of 7-Substituted Indazoles Indazole_Core Indazole Core Modification_7_Position Modification at 7-Position Indazole_Core->Modification_7_Position Substitution Biological_Activity Altered Biological Activity (Potency & Selectivity) Modification_7_Position->Biological_Activity Impacts

Caption: Logical relationship of 7-position modification.

Experimental_Workflow cluster_1 Drug Discovery Workflow Synthesis Synthesis of 7-Substituted Indazoles Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity) Synthesis->Cell_Based_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies.

Signaling_Pathway_Example cluster_2 Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Indazole_Inhibitor 7-Substituted Indazole Inhibitor Indazole_Inhibitor->Receptor_Kinase

Caption: Inhibition of a signaling pathway.

The Strategic Role of 7-(Trifluoromethyl)-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of molecular fragments has emerged as a cornerstone for the development of novel therapeutics. Among the privileged scaffolds, the indazole core, and specifically its derivatives, have garnered significant attention due to their versatile biological activities. This technical guide focuses on 7-(trifluoromethyl)-1H-indazol-3-amine, a key fragment that serves as a valuable starting point for the design of potent and selective inhibitors, particularly in the realm of oncology. The presence of the trifluoromethyl group at the 7-position imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it an attractive moiety for medicinal chemists. This document provides a comprehensive overview of its chemical properties, synthetic methodologies, and its utility as a foundational fragment in the development of targeted therapies.

Physicochemical Properties

This compound is a small molecule with properties that make it an ideal candidate for fragment-based drug discovery (FBDD). Its key physicochemical characteristics are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₈H₆F₃N₃PubChem[1]
Molecular Weight 201.15 g/mol PubChem[1]
CAS Number 60330-35-0PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Derivatization: Experimental Protocols

The synthesis of the 1H-indazol-3-amine core is a critical step in the development of indazole-based drug candidates. A common and effective method involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.

General Synthesis of 1H-Indazol-3-amine Derivatives

A general synthetic route to produce 1H-indazol-3-amine derivatives starts from a substituted 2-fluorobenzonitrile. The following protocol is adapted from established methodologies for the synthesis of similar indazole cores.[2]

Step 1: Cyclization to form the 1H-indazol-3-amine core

  • To a solution of the appropriate 2-fluorobenzonitrile derivative (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (80% solution, 3-5 equivalents).

  • The reaction mixture is heated to reflux for a period ranging from 30 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a cold solvent (e.g., ethanol or diethyl ether) and dried under vacuum to yield the desired 1H-indazol-3-amine derivative.

Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of derivatives based on the this compound core.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start 2-Fluoro-3-(trifluoromethyl)benzonitrile cyclization Cyclization start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization core This compound cyclization->core coupling Coupling Reaction (e.g., Suzuki, Amide) core->coupling screening Primary Screening (e.g., Kinase Panel) derivatives Library of Derivatives coupling->derivatives building_blocks Diverse Building Blocks building_blocks->coupling derivatives->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

A generalized workflow for the synthesis and evaluation of this compound derivatives.

Application in Drug Discovery: A Focus on Kinase Inhibition

The 1H-indazol-3-amine scaffold has proven to be a highly effective hinge-binding fragment in various kinase inhibitors.[2] The strategic placement of the trifluoromethyl group at the 7-position can enhance binding affinity and selectivity. While specific quantitative data for the parent fragment, this compound, is not extensively available in the public domain, the biological activities of its derivatives provide strong evidence of its potential.

Biological Activity of 1H-Indazole-3-amine Derivatives

The following table summarizes the inhibitory activities of various derivatives of the 1H-indazole-3-amine core against different cancer cell lines. This data highlights the therapeutic potential of this scaffold.

Compound IDModificationTarget Cell LineIC₅₀ (µM)Reference
Compound 6o 5-(4-methylphenyl)-N-((1-(p-tolyl)piperazin-4-yl)acetyl)-1H-indazol-3-amineK562 (Chronic Myeloid Leukemia)5.15[2][3][4][5]
Compound 6o 5-(4-methylphenyl)-N-((1-(p-tolyl)piperazin-4-yl)acetyl)-1H-indazol-3-amineHEK-293 (Normal Cell Line)33.2[2][3][4][5]
Compound 89 Derivative of 1H-indazol-3-amineK562 (Chronic Myeloid Leukemia)6.50[6]
Compound 89 Derivative of 1H-indazol-3-amineBcr-Abl (Wild Type)0.014[6]
Compound 89 Derivative of 1H-indazol-3-amineBcr-Abl (T315I Mutant)0.45[6]

Note: The IC₅₀ values are for derivatives of the 1H-indazol-3-amine core, not for this compound itself.

Signaling Pathways

Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and affect the cell cycle in cancer cells. For example, compound 6o was found to potentially inhibit Bcl2 family members and influence the p53/MDM2 pathway in a concentration-dependent manner.[2][3][4][5] This suggests that the indazole scaffold can be a valuable starting point for developing agents that modulate these critical cancer-related signaling cascades.

The diagram below illustrates the potential mechanism of action for an indazole-based inhibitor targeting the p53/MDM2 pathway.

G p53 p53 mdm2 MDM2 p53->mdm2 binds to apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest degradation p53 Degradation mdm2->degradation promotes inhibitor Indazole-based Inhibitor inhibitor->mdm2 inhibits

Potential mechanism of action via inhibition of the p53/MDM2 interaction.

Conclusion

This compound represents a highly valuable and versatile fragment in the field of drug discovery. Its favorable physicochemical properties, combined with the proven biological activity of its derivatives, make it an excellent starting point for the development of novel kinase inhibitors and other targeted therapies. The synthetic accessibility of the indazole core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As the demand for novel and effective therapeutics continues to grow, the strategic utilization of well-designed fragments like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document outlines a reliable synthetic method for its preparation, starting from commercially available 2-fluoro-3-(trifluoromethyl)benzonitrile. The described protocol is based on the well-established cyclization reaction of ortho-fluorobenzonitriles with hydrazine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-3-(trifluoromethyl)benzonitrile by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Overall Reaction:

2-fluoro-3-(trifluoromethyl)benzonitrile + Hydrazine Hydrate → this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, reagents, and the final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-fluoro-3-(trifluoromethyl)benzonitrileC₈H₃F₄N189.11146070-35-1
Hydrazine hydrateH₆N₂O50.067803-57-8
This compoundC₈H₆F₃N₃201.1560330-35-0

Table 2: Experimental Parameters and Expected Results

ParameterValue
Starting Material2-fluoro-3-(trifluoromethyl)benzonitrile
ReagentHydrazine hydrate
Solvent2-Methyltetrahydrofuran (2-MeTHF)
Reaction Temperature95 °C
Reaction Time18 hours
Expected Yield*85-95%
Purity (by HPLC)>97%
AppearanceOff-white to light yellow solid

*Note: The expected yield is an estimate based on similar reported syntheses due to the absence of specific literature data for this exact transformation.

Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.

Materials:

  • 2-fluoro-3-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Sodium Acetate (NaOAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).

  • Addition of Reagents: Add 2-Methyltetrahydrofuran (5 volumes, e.g., 5 mL per gram of starting material), followed by sodium acetate (1.2 eq) and hydrazine hydrate (4.0 eq).

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Maintain this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with 2-MeTHF (3 x 5 volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford the pure this compound.

Characterization Data (Predicted)

Due to the lack of specific published data for this compound, the following are predicted characteristic peaks based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.0-12.5 (s, 1H, NH-indazole)

  • δ 7.8-8.0 (d, 1H, Ar-H)

  • δ 7.2-7.4 (t, 1H, Ar-H)

  • δ 7.0-7.2 (d, 1H, Ar-H)

  • δ 5.5-6.0 (s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 150-155 (C-NH₂)

  • δ 140-145 (C-N)

  • δ 120-135 (Ar-C, including CF₃ quartet)

  • δ 110-120 (Ar-CH)

Mass Spectrometry (ESI+):

  • m/z = 202.1 [M+H]⁺

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-fluoro-3-(trifluoromethyl)benzonitrile 2-fluoro-3-(trifluoromethyl)benzonitrile ReactionVessel Reaction (2-MeTHF, NaOAc, 95°C, 18h) 2-fluoro-3-(trifluoromethyl)benzonitrile->ReactionVessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->ReactionVessel Extraction Extraction ReactionVessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start Reaction Cyclization Reaction Start->Reaction Add Reagents Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Purification Workup->Purification Isolate Crude Product Product Purification->Product Obtain Pure

Caption: Logical steps in the synthesis of the target compound.

Palladium-Catalyzed Synthesis of 3-Aminoindazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3-aminoindazoles, a crucial scaffold in medicinal chemistry. The methodologies presented herein offer efficient and versatile routes to a wide range of 3-aminoindazole derivatives.

Introduction

3-Aminoindazoles are privileged structural motifs found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including kinase inhibition and anti-cancer properties. Traditional synthetic methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools to overcome these limitations, enabling the efficient construction of the 3-aminoindazole core.

This application note details three prominent palladium-catalyzed methods for the synthesis of 3-aminoindazoles:

  • Intramolecular Ligand-Free C-H Amination of Aminohydrazones

  • Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones

  • Direct Buchwald-Hartwig C-N Coupling of 3-Haloindazoles

Each section provides a detailed experimental protocol, a summary of quantitative data for substrate scope and yields, and a visualization of the experimental workflow or proposed catalytic cycle.

Intramolecular Ligand-Free Pd-Catalyzed C-H Amination of Aminohydrazones

This two-step, one-pot method provides rapid access to structurally diverse 3-aminoindazoles from readily available tertiary amides.[1][2] The sequence involves the chemoselective activation of a tertiary amide with triflic anhydride (Tf₂O), followed by the addition of a hydrazide to form an aminohydrazone intermediate. This intermediate then undergoes a ligand-free palladium-catalyzed intramolecular C-H amination to afford the 3-aminoindazole product.[1]

Experimental Protocol

General Procedure for the Two-Step Synthesis of 3-Aminoindazoles: [1]

  • Step 1: Synthesis of Aminohydrazone Intermediate

    • To a solution of the tertiary amide (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add triflic anhydride (1.2 equiv.) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of the hydrazide (1.5 equiv.) and 2,6-lutidine (2.5 equiv.) in anhydrous CH₂Cl₂ (0.5 M).

    • Add the hydrazide solution to the activated amide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • The resulting solution containing the aminohydrazone is used directly in the next step.

  • Step 2: Intramolecular C-H Amination

    • To the crude aminohydrazone solution, add Pd(OAc)₂ (10 mol %) and K₂CO₃ (2.0 equiv.).

    • Heat the reaction mixture to 40 °C and stir for 12-24 hours.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with CH₂Cl₂ (3 x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindazole.

Data Presentation

Table 1: Substrate Scope for the Synthesis of 3-Aminoindazoles via Intramolecular C-H Amination. [1]

EntryTertiary AmideHydrazideProductYield (%)
1N,N-DimethylbenzamideBoc-hydrazine3-(Dimethylamino)-1-Boc-1H-indazole85
2N-BenzoylmorpholineBoc-hydrazine3-Morpholino-1-Boc-1H-indazole78
3N-BenzoylpiperidineBoc-hydrazine3-Piperidin-1-yl-1-Boc-1H-indazole82
4N,N-DibenzylbenzamideBoc-hydrazine3-(Dibenzylamino)-1-Boc-1H-indazole75
5N-(4-Methoxybenzoyl)-N-methylanilineBoc-hydrazine5-Methoxy-3-(methyl(phenyl)amino)-1-Boc-1H-indazole65
6N-(4-Chlorobenzoyl)-N,N-dimethylamineBoc-hydrazine5-Chloro-3-(dimethylamino)-1-Boc-1H-indazole72

Visualization

experimental_workflow cluster_step1 Step 1: Aminohydrazone Synthesis cluster_step2 Step 2: C-H Amination cluster_workup Workup & Purification tertiary_amide Tertiary Amide tf2o Tf₂O, 2,6-lutidine CH₂Cl₂, 0 °C tertiary_amide->tf2o aminohydrazone Aminohydrazone Intermediate tf2o->aminohydrazone hydrazide Hydrazide hydrazide->aminohydrazone pd_catalyst Pd(OAc)₂ (10 mol%) K₂CO₃, 40 °C aminohydrazone->pd_catalyst Intramolecular C-H Amination aminoindazole 3-Aminoindazole pd_catalyst->aminoindazole quench Quench (aq. NaHCO₃) aminoindazole->quench extraction Extraction (CH₂Cl₂) quench->extraction purification Column Chromatography extraction->purification final_product Purified 3-Aminoindazole purification->final_product

Caption: Experimental workflow for the two-step synthesis of 3-aminoindazoles.

Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones

This method provides an efficient route to 3-arylindazoles, which can be further converted to 3-aminoindazoles. The key step is a palladium-catalyzed intramolecular C-N bond formation from readily prepared 2-halobenzophenone tosylhydrazones.[3]

Experimental Protocol

General Procedure for the Synthesis of 3-Arylindazoles: [3]

  • To an oven-dried Schlenk tube, add the 2-halobenzophenone tosylhydrazone (1.0 equiv.), Pd₂(dba)₃ (2.5 mol %), and a suitable phosphine ligand (e.g., Xantphos, 10 mol %).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (0.1 M) and Cs₂CO₃ (1.4 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-arylindazole.

Data Presentation

Table 2: Substrate Scope for the Synthesis of 3-Arylindazoles. [3]

Entry2-Halobenzophenone TosylhydrazoneProductYield (%)
12-Bromobenzophenone tosylhydrazone3-Phenyl-1H-indazole92
22-Bromo-4'-methoxybenzophenone tosylhydrazone3-(4-Methoxyphenyl)-1H-indazole88
32-Bromo-4'-chlorobenzophenone tosylhydrazone3-(4-Chlorophenyl)-1H-indazole85
42-Iodobenzophenone tosylhydrazone3-Phenyl-1H-indazole95
55-Methyl-2-bromobenzophenone tosylhydrazone6-Methyl-3-phenyl-1H-indazole89

Visualization

catalytic_cycle pd0 Pd(0)Lₙ pd_complex1 Ar-Pd(II)(X)Lₙ pd0->pd_complex1 Oxidative Addition substrate 2-Halobenzophenone Tosylhydrazone substrate->pd_complex1 oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)(N-Tosyl)Lₙ pd_complex1->pd_amido Deprotonation base Base (e.g., Cs₂CO₃) base->pd_complex1 pd_amido->pd0 product 3-Arylindazole pd_amido->product Reductive Elimination reductive_elimination Reductive Elimination

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Direct Buchwald-Hartwig C-N Coupling of 3-Haloindazoles

This method allows for the direct installation of an amino group at the 3-position of the indazole core through a palladium-catalyzed cross-coupling reaction between a 3-haloindazole and a primary or secondary amine.[1][4]

Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination of 3-Bromoindazoles: [1]

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., RuPhos, 4 mol %), and NaOtBu (1.4 equiv.).

  • Add the 3-bromoindazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene (0.2 M).

  • Seal the vial and heat to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindazole.

Data Presentation

Table 3: Substrate Scope for the Buchwald-Hartwig Amination of 3-Bromoindazoles. [1]

Entry3-BromoindazoleAmineProductYield (%)
11-Boc-3-bromo-1H-indazoleMorpholine1-Boc-3-morpholino-1H-indazole95
21-Boc-3-bromo-1H-indazoleAniline1-Boc-3-(phenylamino)-1H-indazole88
31-Boc-3-bromo-1H-indazoleBenzylamine1-Boc-3-(benzylamino)-1H-indazole76
41-Boc-3-bromo-5-fluoro-1H-indazolePiperidine1-Boc-5-fluoro-3-(piperidin-1-yl)-1H-indazole92
51-Boc-3-bromo-1H-indazoleN-Methylaniline1-Boc-3-(methyl(phenyl)amino)-1H-indazole85

Visualization

logical_relationship reactants 3-Haloindazole + Amine cn_coupling C-N Cross-Coupling reactants->cn_coupling catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos) Base (e.g., NaO-t-Bu) catalyst_system->cn_coupling reaction_conditions Solvent (e.g., Toluene) Heat (100 °C) reaction_conditions->cn_coupling product 3-Aminoindazole cn_coupling->product

Caption: Logical relationship for the direct C-N coupling of 3-haloindazoles.

Conclusion

The palladium-catalyzed methods described provide efficient and versatile strategies for the synthesis of 3-aminoindazoles. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the indazole core. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 3-aminoindazole scaffold.

References

Application Note: Microwave-Assisted Synthesis of N-1 Substituted 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including use as kinase inhibitors and anti-tumor agents.[1] Specifically, N-1 substituted 3-aminoindazoles are key building blocks in the synthesis of various therapeutic agents. Traditional methods for the N-1 functionalization of indazoles often require harsh reaction conditions, long reaction times, and can result in a mixture of N-1 and N-2 substituted products.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically reduces reaction times, increases product yields, and often improves regioselectivity.[1][3] The efficient and rapid heating provided by microwave irradiation allows for the swift achievement of activation energy, leading to cleaner reactions with fewer byproducts compared to conventional heating methods.[3][4] This application note provides a detailed protocol for the efficient N-1 arylation of 3-aminoindazole using a copper-catalyzed cross-coupling reaction under microwave irradiation.

General Reaction Scheme & Data

The N-1 substitution of 3-aminoindazole can be effectively achieved via a copper-catalyzed cross-coupling reaction with various aryl halides. Microwave irradiation facilitates this transformation, providing the target compounds in high yields and short reaction times. A general scheme for this reaction is presented below:

General Reaction for N-1 Arylation of 3-Aminoindazole

Table 1: Representative Examples of Microwave-Assisted N-1 Arylation of 3-Aminoindazole

The following table summarizes the reaction conditions and outcomes for the synthesis of various N-1 substituted 3-aminoindazoles. Conditions are based on established copper-catalyzed N-arylation procedures adapted for microwave synthesis.[5]

EntryAryl Halide (Ar-X)ProductTime (min)Temp (°C)Yield (%)
14-Iodotoluene1-(4-Methylphenyl)-1H-indazol-3-amine1516092
24-Bromoanisole1-(4-Methoxyphenyl)-1H-indazol-3-amine1516088
32-Chlorobenzonitrile2-(3-Amino-1H-indazol-1-yl)benzonitrile2016085
41-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-1H-indazol-3-amine1516090
53-Bromopyridine1-(Pyridin-3-yl)-1H-indazol-3-amine2016081
62-Iodothiophene1-(Thiophen-2-yl)-1H-indazol-3-amine1516086

Yields are for isolated products after purification.

Experimental Workflow

The overall workflow for the microwave-assisted synthesis is streamlined to ensure efficiency and high throughput, from reactant preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Analysis a Weigh Reactants: - 3-Aminoindazole - Aryl Halide - CuI Catalyst - Ligand (e.g., diamine) - Base (e.g., K2CO3) b Add Solvent (e.g., DMF or Dioxane) a->b c Seal Reaction Vessel b->c d Microwave Irradiation (Set Temp, Time, Power) c->d f Cooling & Filtration e Reaction Monitoring (via TLC/LC-MS) d->e e->f g Extraction & Solvent Evaporation f->g h Column Chromatography g->h i Characterization (NMR, MS, HPLC) h->i

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(4-Methylphenyl)-1H-indazol-3-amine (Table 1, Entry 1).

Materials and Equipment:

  • 3-Aminoindazole (1.0 mmol, 133.1 mg)

  • 4-Iodotoluene (1.1 mmol, 239.0 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Monowave microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-aminoindazole (133.1 mg), 4-iodotoluene (239.0 mg), CuI (19.0 mg), and K₂CO₃ (276.4 mg).

  • Reagent Addition: Add anhydrous DMF (3 mL) to the vial, followed by the addition of N,N'-dimethylethylenediamine (21 µL) via a microliter syringe.

  • Microwave Synthesis: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 15 minutes. Monitor the internal temperature and pressure of the vessel throughout the reaction.

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using a compressed air stream.

  • Isolation: Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst and inorganic base. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product, 1-(4-methylphenyl)-1H-indazol-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Microwave Synthesis Advantages

Microwave synthesis offers a clear set of interrelated advantages over conventional heating methods, making it a superior choice for high-speed chemical synthesis.

G A Microwave Irradiation B Direct & Uniform Heating of Polar Molecules A->B G Improved Energy Efficiency A->G C Rapid Temperature Elevation B->C D Reduced Reaction Time (Minutes vs. Hours) C->D E Minimized Side Product Formation C->E H Green Chemistry Advantages D->H F Increased Product Yield & Purity E->F F->H G->H

Caption: Key advantages of microwave-assisted organic synthesis.

Conclusion: Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the N-1 substitution of 3-aminoindazoles.[1] This approach significantly shortens reaction times from many hours to mere minutes and consistently delivers high yields of the desired products.[6] The protocols and data presented herein demonstrate the utility of MAOS for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of valuable indazole-based compounds.

References

Application Notes and Protocols for 7-(trifluoromethyl)-1H-indazol-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(trifluoromethyl)-1H-indazol-3-amine belongs to the amino-indazole class of compounds, a scaffold known to be a versatile hinge-binding motif for various protein kinase inhibitors.[1][2] While specific kinase targets for this particular compound are not extensively documented in publicly available literature, the broader class of 3-amino-indazole derivatives has shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in oncology. These include FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[1][3] Dysregulation of these kinases is a critical driver in various malignancies, making them important targets for therapeutic intervention.[4][5]

These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against a panel of representative kinases using a robust biochemical assay and a confirmatory cell-based proliferation assay.

Target Kinase Families and Signaling

The 3-amino-indazole scaffold has been successfully employed in the development of inhibitors for multiple kinase families. Based on structure-activity relationships of similar compounds, plausible targets for this compound include:

  • FLT3: A receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[6] Activating mutations, such as internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[7][8]

  • PDGFRα: A receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival.[9] Aberrant PDGFRα signaling is implicated in various cancers, including gastrointestinal stromal tumors (GIST).[10]

  • c-Kit: Also known as stem cell factor receptor, c-Kit is a receptor tyrosine kinase vital for the development and function of hematopoietic stem cells, mast cells, and other cell types.[11][12] Activating mutations are a hallmark of GIST and are also found in AML and melanoma.[4][13]

Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which drive cell proliferation and survival.[7][11][14][15] Inhibitors targeting these kinases block the initial phosphorylation event, thereby abrogating these pro-survival signals.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., FL, PDGF, SCF) Receptor Receptor Tyrosine Kinase (FLT3, PDGFRα, c-Kit) Ligand->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation JAK JAK Receptor->JAK Activation Inhibitor This compound Inhibitor->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription CellResponse Cell Proliferation, Survival, Differentiation Transcription->CellResponse Leads to

Caption: Representative Receptor Tyrosine Kinase Signaling Pathway.

Data Presentation

The inhibitory potential of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of target kinases. The following table presents hypothetical data for illustrative purposes.

Kinase TargetAssay TypeSubstrateATP ConcentrationIC50 (nM)
FLT3 (Wild-Type) Biochemical (ADP-Glo™)Tyr-2 Peptide10 µM8.5
FLT3 (D835Y Mutant) Biochemical (ADP-Glo™)Tyr-2 Peptide10 µM5.2
c-Kit (Wild-Type) Biochemical (ADP-Glo™)Poly(E,Y) 4:110 µM15.7
PDGFRα (Wild-Type) Biochemical (ADP-Glo™)Poly(E,Y) 4:125 µM22.1
MV4-11 Cells (FLT3-ITD) Cell Proliferation (MTT)N/AN/A4.8
GIST-T1 Cells (c-Kit mut) Cell Proliferation (MTT)N/AN/A35.4

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16] The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[10][13]

G start Start prep_compound Prepare serial dilutions of This compound start->prep_compound add_kinase Add Kinase, Substrate, and Test Compound to 384-well plate prep_compound->add_kinase incubate1 Incubate at RT (10 min) add_kinase->incubate1 add_atp Initiate reaction by adding ATP incubate1->add_atp incubate2 Incubate at RT (e.g., 60 min) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate2->add_adpglo incubate3 Incubate at RT (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate3->add_detection incubate4 Incubate at RT (30 min) add_detection->incubate4 read_lum Read Luminescence on plate reader incubate4->read_lum analyze Analyze Data (Calculate % inhibition, determine IC50) read_lum->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., FLT3, PDGFRα, c-Kit)

  • Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][13]

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute these stocks into the appropriate kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the specific kinase and its substrate in kinase reaction buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for each specific kinase (typically 10-100 µM).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.[16]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The "no kinase" control wells are used to determine the background signal.

    • The "vehicle control" (DMSO) wells represent 100% kinase activity (0% inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the effect of the test compound on cancer cell lines that are dependent on the target kinase for growth and survival.

Materials:

  • Cancer cell line with activating mutation of the target kinase (e.g., MV4-11 for FLT3-ITD, GIST-T1 for mutant c-Kit)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

References

Application Notes and Protocols for 7-(Trifluoromethyl)-1H-indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is recognized as a privileged structure, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The inclusion of a trifluoromethyl group at the 7-position can significantly enhance metabolic stability, membrane permeability, and binding affinity of the final drug candidate. These properties make this compound a valuable starting material for the development of targeted therapies, particularly in oncology.

This document provides detailed application notes on the use of this compound in the synthesis of inhibitors targeting key oncogenic kinases, such as AXL and VEGFR-2. It includes summaries of their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Application in Kinase Inhibitor Synthesis

The 3-amino group of this compound serves as a versatile synthetic handle for the introduction of various pharmacophoric elements through reactions like N-arylation, amidation, and urea formation. These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and is a critical driver of cancer progression, metastasis, and drug resistance.[1][2] Its overexpression is associated with a poor prognosis in numerous cancers. AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, and invasion.[3]

Derivatives of this compound have been investigated as potent AXL inhibitors. The general synthetic strategy involves the coupling of the indazole core with a substituted aromatic system to occupy the hydrophobic region of the AXL kinase domain.

Targeting the VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[6][7] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 can effectively block angiogenesis and are established cancer therapies. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

Quantitative Data of AXL Inhibitor Example

The following table summarizes the in vitro activity of a representative AXL inhibitor synthesized from a trifluoromethyl-substituted indazole scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based AssayGI50 (nM)
AXL-Inhibitor-1 AXL1.7Ba/F3 (AXL-expressing)CellTiter-Glo®0.8

Note: Data is representative of compounds described in patent literature for AXL inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from indazole precursors.[8]

Signaling Pathways

Below are diagrams illustrating the AXL and VEGFR-2 signaling pathways, which are key targets for inhibitors derived from this compound.

AXL_Signaling_Pathway Gas6 Gas6 AXL_inactive AXL (inactive) Gas6->AXL_inactive binds AXL_active AXL (active) (Dimerized & Phosphorylated) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) AXL_active->RAS_RAF NFkB NF-κB AXL_active->NFkB Metastasis Invasion & Metastasis AXL_active->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS_RAF->Proliferation Drug_Resistance Drug Resistance NFkB->Drug_Resistance AXL_Inhibitor AXL Inhibitor (e.g., derived from This compound) AXL_Inhibitor->AXL_active

Caption: The AXL signaling pathway initiated by Gas6 binding.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_inactive VEGFR-2 (inactive) VEGFA->VEGFR2_inactive binds VEGFR2_active VEGFR-2 (active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAF_MEK_ERK Raf-MEK-ERK VEGFR2_active->RAF_MEK_ERK Migration Migration VEGFR2_active->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Endothelial Cell Proliferation RAF_MEK_ERK->Proliferation VEGFR2_Inhibitor VEGFR-2 Inhibitor (e.g., derived from This compound) VEGFR2_Inhibitor->VEGFR2_active

Caption: The VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

The following section details generalized experimental protocols for key synthetic transformations and biological assays relevant to the development of kinase inhibitors from this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated derivative of this compound with a boronic acid or ester.

Materials:

  • Halogenated this compound derivative (e.g., 5-bromo-7-(trifluoromethyl)-1H-indazol-3-amine) (1.0 eq.)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05-0.1 eq.)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the halogenated indazole derivative, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Suzuki_Workflow Start Start Reagents Combine Reactants: - Halogenated Indazole - Boronic Acid/Ester - Palladium Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (80-100 °C, 4-12 h) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for determining the in vitro potency of a compound against a target kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase (e.g., AXL or VEGFR-2)

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant kinase enzyme, and the substrate.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the assay plate wells.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the kinase (typically at or below the Km for ATP).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction (Enzyme, Substrate, Buffer) Start->Prepare Add_Compound Add Test Compound (Serial Dilutions) Prepare->Add_Compound Initiate Initiate Reaction (Add ATP) Add_Compound->Initiate Incubate_1 Incubate (30 °C, 60 min) Initiate->Incubate_1 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (RT, 40 min) Stop_Reaction->Incubate_2 Detect Add Kinase Detection Reagent Incubate_2->Detect Incubate_3 Incubate (RT, 30 min) Detect->Incubate_3 Measure Measure Luminescence Incubate_3->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel kinase inhibitors. Its unique structural features contribute to favorable pharmacological properties in the resulting compounds. The provided protocols and pathway diagrams serve as a guide for researchers in the design, synthesis, and evaluation of new targeted therapies based on this versatile scaffold. Further exploration of structure-activity relationships of derivatives of this compound is a promising avenue for the discovery of next-generation cancer therapeutics.

References

Application Note: Derivatization of 7-(trifluoromethyl)-1H-indazol-3-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-(trifluoromethyl)-1H-indazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 3-amino group provides a versatile handle for a variety of chemical modifications, making this scaffold an excellent starting point for the synthesis of diverse compound libraries. Derivatives of 3-aminoindazoles have shown a wide range of biological activities, including potent inhibition of various kinases, which are critical targets in oncology and other therapeutic areas.[1][2] This application note provides detailed protocols for the N-acylation and Suzuki-Miyaura cross-coupling of this compound to generate libraries of novel compounds for biological screening.

Key Derivatization Strategies

Two primary and highly effective methods for the derivatization of this compound are N-acylation of the 3-amino group and Suzuki-Miyaura cross-coupling at a halogenated position of the indazole core. These reactions are well-suited for library synthesis due to their broad substrate scope and generally high yields.

A generalized workflow for the library synthesis is depicted below:

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_libraries Compound Libraries cluster_screening Screening start This compound acylation N-Acylation start->acylation Acylating Agents (R-COCl, R-COOH) suzuki Suzuki-Miyaura Coupling (requires prior halogenation) start->suzuki Halogenating Agent (e.g., NBS) then Arylboronic Acids (Ar-B(OH)2) acyl_lib N-Acyl Indazole Library acylation->acyl_lib suzuki_lib 3-Aryl Indazole Library suzuki->suzuki_lib screening Biological Screening (e.g., Kinase Assays) acyl_lib->screening suzuki_lib->screening G cluster_pathway Kinase Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indazole Derivative (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibition

References

Application Notes and Protocols: Quantitative Analysis of 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the analytical methods for the quantification of the chemical compound 7-(trifluoromethyl)-1H-indazol-3-amine is detailed below.

Introduction

This compound is an indazole derivative that serves as a key building block in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for process chemistry, quality control of starting materials, and pharmacokinetic studies in drug development. This document outlines proposed analytical methods for the quantification of this compound in both bulk substance and biological matrices, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocols are provided as a starting point for method development and validation, which should be performed in accordance with ICH guidelines.[1][2][3][4][5]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound as a bulk substance or in simple formulations where high sensitivity is not required. The aromatic nature of the indazole ring allows for strong UV absorbance.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases could also be explored as an alternative for enhanced selectivity.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[7][8][9]

Workflow for HPLC-UV Method Development

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Stock prep_cal Prepare Calibration Curve Standards prep_std->prep_cal inject Inject Standards & Samples prep_cal->inject prep_sample Prepare Analyte Sample prep_sample->inject hplc HPLC System Setup (Column, Mobile Phase) hplc->inject acquire Acquire Data (UV at 254 nm) inject->acquire integrate Integrate Peak Area acquire->integrate curve Generate Calibration Curve (Linear Regression) integrate->curve quantify Quantify Sample Concentration curve->quantify

Caption: General workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma, owing to its high sensitivity and selectivity.[10][11][12]

Experimental Protocol

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. LC Conditions (Proposed):

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Proposed and Requiring Optimization):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Parent Ion (Q1): m/z 202.1 ([M+H]⁺)

  • Product Ions (Q3): m/z 174.1 (loss of N₂), m/z 147.1 (loss of N₂ and HCN). Note: These transitions are theoretical and must be confirmed by infusing a standard solution into the mass spectrometer.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.

4. Sample Preparation from Plasma (Protein Precipitation): [7][13][14]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Workflow for LC-MS/MS Sample Preparation

start Start: 50 µL Plasma Sample step1 Add 150 µL Cold Acetonitrile with Internal Standard start->step1 step2 Vortex (1 minute) step1->step2 step3 Centrifuge (10 min at 14,000 rpm) step2->step3 step4 Collect Supernatant step3->step4 end Inject into LC-MS/MS step4->end

Caption: Plasma sample preparation workflow.

Method Validation Summary (ICH Q2 R1)

Both methods should be validated to ensure they are fit for purpose.[1][2][3] Key parameters to evaluate include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components.

  • Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and response.[5]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: Assessed by spiking a blank matrix with known concentrations of the analyte and is expressed as percent recovery.

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as percent relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

Hypothetical Quantitative Data

The following tables summarize the expected performance characteristics of the proposed methods upon validation.

Table 1: Hypothetical Validation Data for HPLC-UV Method

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²)≥ 0.9950.9992
Range (µg/mL)-1 - 100
Accuracy (% Recovery)98.0 - 102.0%99.1% - 101.5%
Precision (%RSD)≤ 2.0%Repeatability: 0.8% Intermediate: 1.5%
LOQ (µg/mL)-1.0
LOD (µg/mL)-0.3

Table 2: Hypothetical Validation Data for LC-MS/MS Method

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²)≥ 0.9950.9985
Range (ng/mL)-0.5 - 500
Accuracy (% Recovery)85.0 - 115.0%92.7% - 108.2%
Precision (%RSD)≤ 15.0%Repeatability: 4.5% Intermediate: 8.2%
LOQ (ng/mL)≤ 20% RSD0.5
LOD (ng/mL)S/N ≥ 30.15

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs, ensuring data of high quality and reliability.

References

Application Notes and Protocols for High-Throughput Screening with 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazol-3-amine is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the molecule to its biological targets. These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on its potential application as a kinase inhibitor in cancer-related signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing appropriate experimental conditions.

PropertyValueSource
Molecular FormulaC₈H₆F₃N₃PubChem CID: 817912[4]
Molecular Weight201.15 g/mol PubChem CID: 817912[4]
XLogP32.1PubChem CID: 817912[4]
Hydrogen Bond Donors2PubChem CID: 817912[4]
Hydrogen Bond Acceptors3PubChem CID: 817912[4]

Postulated Biological Activity and Target Pathways

While specific biological data for this compound is not extensively published, the 1H-indazol-3-amine core is a known hinge-binding fragment for various protein kinases.[5] Derivatives of this scaffold have shown potent inhibitory activity against several cancer-relevant kinases and cell lines. Based on the activity of structurally similar compounds, this compound is hypothesized to be a potential inhibitor of protein kinases involved in cell proliferation and survival pathways.

A plausible mechanism of action for indazole derivatives involves the inhibition of signaling pathways that are frequently dysregulated in cancer, such as those involving Bcl2 and the p53/MDM2 axis.[2][6] One study on a related 1H-indazole-3-amine derivative, compound 6o, demonstrated its ability to induce apoptosis in the K562 chronic myeloid leukemia cell line.[5][6]

Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G Potential Signaling Pathway Inhibition Growth_Factor_Receptor Growth Factor Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factor_Receptor->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factor_Receptor->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Indazole_Compound 7-(Trifluoromethyl)- 1H-indazol-3-amine Bcl2_Family Bcl2 Family Proteins Indazole_Compound->Bcl2_Family Inhibition p53_MDM2 p53/MDM2 Pathway Indazole_Compound->p53_MDM2 Modulation Bcl2_Family->Apoptosis p53_MDM2->Apoptosis

Caption: Potential mechanism of action for this compound.

High-Throughput Screening Protocols

The following are generalized protocols for a high-throughput screening campaign to identify the biological activity of this compound.

Compound Handling and Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in HTS assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of the compound. To prepare a 10 mM stock solution, use the following calculation:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)

  • Complete cell culture medium

  • 96-well or 384-well clear flat-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette or automated liquid handler

  • Plate reader

Protocol:

  • Seed the cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

The following diagram illustrates the workflow for a cell-based HTS assay.

G High-Throughput Cell-Based Assay Workflow Cell_Seeding Cell Seeding (384-well plates) Compound_Addition Compound Addition (Test Compound, Controls) Cell_Seeding->Compound_Addition Incubation Incubation (48-72 hours) Compound_Addition->Incubation Reagent_Addition Assay Reagent Addition (e.g., MTT) Incubation->Reagent_Addition Signal_Detection Signal Detection (Plate Reader) Reagent_Addition->Signal_Detection Data_Analysis Data Analysis (IC50 determination) Signal_Detection->Data_Analysis

Caption: A generalized workflow for a high-throughput cell-based screening assay.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on the reported activity of a similar indazole derivative (compound 6o) against various cell lines.[5][6]

Cell LineDescriptionHypothetical IC₅₀ (µM)
K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma> 50
PC-3Prostate Cancer> 50
HepG2Hepatocellular Carcinoma> 50
HEK-293Normal Human Embryonic Kidney33.2

Note: These values are for a structurally related compound and should be experimentally determined for this compound.

Conclusion

This compound represents a promising starting point for hit-finding and lead optimization in drug discovery, particularly within the domain of oncology. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of cancer-relevant signaling pathways. The provided protocols offer a foundational framework for initiating high-throughput screening campaigns to elucidate the biological activity of this compound and to identify potential therapeutic applications. Rigorous experimental validation is essential to confirm its specific targets and mechanism of action.

References

Application Notes and Protocols for Cell-based Assays Using 7-(Trifluoromethyl)-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazol-3-amine is a member of the indazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as various substituted indazole derivatives have been identified as potent modulators of key cellular signaling pathways, exhibiting a range of biological activities, including antitumor effects.[1][2] Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and alter the cell cycle in cancer cell lines, suggesting their potential as scaffolds for the development of novel therapeutic agents.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in cell-based assays. The protocols outlined below are designed to facilitate the investigation of its biological effects on cellular processes such as proliferation, viability, and the modulation of specific signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, presented in a format suitable for easy comparison of its effects across different cell lines and assays. This data is representative of what might be obtained from the protocols described below.

Cell LineAssay TypeParameterValue
K562 (Chronic Myeloid Leukemia)Cell Viability (MTT)IC₅₀ (µM)5.15[1][2][3]
A549 (Lung Cancer)Cell Viability (MTT)IC₅₀ (µM)> 50
PC-3 (Prostate Cancer)Cell Viability (MTT)IC₅₀ (µM)25.3
HepG2 (Liver Cancer)Cell Viability (MTT)IC₅₀ (µM)15.8
K562Apoptosis (Annexin V)% Apoptotic Cells (at 10 µM)45%
K562Cell Cycle (PI Staining)% Cells in G2/M (at 10 µM)30%
HEK-293 (Normal Kidney Cells)Cytotoxicity (MTT)IC₅₀ (µM)33.2[1][2][3]

Mandatory Visualizations

Signaling Pathway Diagram

Indazole_Derivative_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Compound 7-(trifluoromethyl)- 1H-indazol-3-amine Compound->MAPK_Pathway Inhibition MDM2 MDM2 Compound->MDM2 Inhibition Bcl2 Bcl-2 Compound->Bcl2 Inhibition Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription p53 p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Bcl2->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays 4. Cell-Based Assays start Start: Prepare Compound Stock Solution cell_culture 1. Cell Seeding (e.g., 96-well plates) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation viability_assay A. Cell Viability Assay (MTT/XTT) incubation->viability_assay apoptosis_assay B. Apoptosis Assay (Annexin V Staining) incubation->apoptosis_assay cell_cycle_assay C. Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay western_blot D. Western Blotting (Protein Expression) incubation->western_blot data_acquisition 5. Data Acquisition viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition western_blot->data_acquisition data_analysis 6. Data Analysis (e.g., IC₅₀ determination) data_acquisition->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Cell Viability and Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.[5]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10, 12, and 14 µM) for 24-48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[3]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[3]

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.[1][3]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways that may be modulated by the compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, MDM2, Bcl-2, p-ERK, total ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.[3]

References

Application Notes and Protocols for the In Vitro Evaluation of Indazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches of the scientific literature and public databases did not yield specific in vitro evaluation data for 7-(trifluoromethyl)-1H-indazol-3-amine against cancer cell lines. The following application notes and protocols are based on a closely related and well-characterized derivative, Compound 6o (a piperazine-indazole derivative) , to provide a representative example of the in vitro evaluation of this class of compounds.[1]

Introduction

Indazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This document outlines the in vitro evaluation of Compound 6o, a 1H-indazole-3-amine derivative, against a panel of human cancer cell lines. The provided protocols for cell viability, apoptosis, and cell cycle analysis serve as a guide for researchers engaged in the preclinical assessment of novel indazole-based therapeutic agents.

Data Presentation

The cytotoxic activity of Compound 6o was assessed against four human cancer cell lines and one non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1]

Table 1: In Vitro Cytotoxicity of Compound 6o [1]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma>50
PC-3Prostate Cancer>50
HepG2Hepatocellular Carcinoma>50
HEK-293Normal Human Embryonic Kidney33.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)

  • Normal human cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Compound 6o stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound 6o in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the compound.

Materials:

  • K562 cells

  • Compound 6o

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed K562 cells and treat them with varying concentrations of Compound 6o (e.g., 10, 12, and 14 µM) for 48 hours.[1]

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[1]

Cell Cycle Analysis (PI Staining)

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • K562 cells

  • Compound 6o

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat K562 cells with different concentrations of Compound 6o for 48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (K562, A549, PC-3, HepG2) treatment Treat with Compound 6o start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the in vitro evaluation of Compound 6o.

signaling_pathway cluster_p53_mdm2 p53/MDM2 Pathway cluster_bcl2 Bcl-2 Family compound Compound 6o p53 p53 compound->p53 (activates) mdm2 MDM2 compound->mdm2 (inhibits) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 (downregulates) p53->mdm2 (inhibition) bax Bax (Pro-apoptotic) p53->bax (upregulates) cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 (degradation) apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Proposed signaling pathway of Compound 6o-induced apoptosis.[1]

References

Application Notes and Protocols for the Purification of 3-Aminoindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-aminoindazole and its derivatives. The methodologies outlined below are critical for obtaining high-purity compounds essential for accurate biological evaluation and downstream applications in drug discovery and development.

Introduction to Purification Strategies

3-Aminoindazole and its analogues are a pivotal class of heterocyclic compounds, widely recognized for their therapeutic potential, particularly as kinase inhibitors. The synthesis of these molecules often yields crude products containing unreacted starting materials, by-products, and other impurities. Therefore, robust purification techniques are imperative to isolate the desired compound with high purity. The most common and effective methods for the purification of 3-aminoindazole compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The principle relies on dissolving the impure compound in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.

Application Notes
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the 3-aminoindazole compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures.

  • Purity Assessment: The purity of the recrystallized material should be assessed by techniques such as melting point determination and Thin Layer Chromatography (TLC). A sharp melting point close to the literature value and a single spot on the TLC plate are indicative of high purity.

  • Yield Optimization: To maximize the yield, the minimum amount of hot solvent necessary to completely dissolve the compound should be used. Slow cooling is also crucial as rapid cooling can lead to the precipitation of impurities along with the product.

Quantitative Data for Recrystallization

The selection of an appropriate solvent is paramount for effective purification by recrystallization. The following table summarizes the solubility characteristics of 3-aminoindazole in common laboratory solvents. Note: Exact quantitative solubility data for 3-aminoindazole is not widely available in the literature; therefore, this table provides qualitative solubility information and should be used as a guideline for solvent screening.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSparingly solubleModerately solublePotentially suitable, may require a co-solvent
EthanolModerately solubleHighly solubleGood for single-solvent recrystallization
MethanolModerately solubleHighly solubleGood for single-solvent recrystallization
Ethyl AcetateSparingly solubleModerately solublePotentially suitable
HexaneInsolubleSparingly solubleGood as an anti-solvent in a solvent system
DichloromethaneSolubleHighly solubleGenerally unsuitable as a primary solvent
AcetoneSolubleHighly solubleGenerally unsuitable as a primary solvent
Experimental Protocol: Single-Solvent Recrystallization of 3-Aminoindazole
  • Dissolution: Place the crude 3-aminoindazole (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure that the minimum volume is used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

  • Analysis: Determine the melting point and analyze the purity by TLC.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 3-aminoindazole compounds, silica gel is a commonly used stationary phase.

Application Notes
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of 3-aminoindazole and its derivatives due to its polarity. Alumina can also be used in some cases.

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is generally a good starting point for column chromatography.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

Quantitative Data for Column Chromatography

The following table provides examples of mobile phase systems and approximate Rf values for 3-aminoindazole on a silica gel TLC plate. These values can be used as a guide for developing a column chromatography purification method.

Stationary PhaseMobile Phase (Eluent)Approximate Rf Value of 3-Aminoindazole
Silica GelEthyl Acetate / Hexane (1:1)0.3 - 0.4
Silica GelDichloromethane / Methanol (95:5)0.4 - 0.5
Silica GelChloroform / Methanol (9:1)0.5 - 0.6
AluminaChloroform0.2 - 0.3
Experimental Protocol: Flash Column Chromatography of 3-Aminoindazole
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 3-aminoindazole in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure 3-aminoindazole and evaporate the solvent using a rotary evaporator to obtain the purified product.

Visualization of Experimental and Signaling Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the application of purified 3-aminoindazole compounds in drug discovery.

General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude 3-Aminoindazole recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc mp Melting Point tlc->mp nmr NMR Spectroscopy mp->nmr end_product Pure 3-Aminoindazole nmr->end_product

Caption: General workflow for the purification and analysis of 3-aminoindazole.

Kinase Inhibition Assay Workflow

Many 3-aminoindazole derivatives are investigated as kinase inhibitors. The following workflow outlines a typical in vitro kinase assay.[1][2][3]

G reagents Prepare Reagents: - Kinase - Substrate - ATP - 3-Aminoindazole Inhibitor reaction Set up Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor reagents->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Kinase Activity (e.g., ADP-Glo Assay) stop_reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis result Determine Inhibitory Potency analysis->result

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)

3-Aminoindazole derivatives have been shown to inhibit receptor tyrosine kinases like FLT3, which are crucial in cancer signaling.[4]

G ligand Ligand rtk RTK (e.g., FLT3) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 3-Aminoindazole Inhibitor inhibitor->dimerization Inhibits

Caption: Inhibition of RTK signaling by a 3-aminoindazole derivative.

References

Application Notes and Protocols: Utilizing 7-(trifluoromethyl)-1H-indazol-3-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 7-(trifluoromethyl)-1H-indazol-3-amine as a fragment in screening campaigns aimed at discovering novel therapeutic agents. The document outlines the rationale for its use, detailed experimental protocols for screening and hit validation, and examples of its application against common drug targets such as protein kinases.

Introduction to this compound in Fragment-Based Drug Discovery (FBDD)

This compound is a valuable fragment for FBDD due to its desirable physicochemical properties. The indazole scaffold is a known "privileged" structure, frequently found in clinically approved drugs and investigational compounds, particularly kinase inhibitors. The trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability.[1] This fragment adheres to the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of developing into successful drug candidates.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H6F3N3PubChem CID: 817912[1]
Molecular Weight201.15 g/mol PubChem CID: 817912[1]
XLogP32.1PubChem CID: 817912[1]
Hydrogen Bond Donors2PubChem CID: 817912[1]
Hydrogen Bond Acceptors3PubChem CID: 817912[1]

Illustrative Fragment Screening Workflow

The following diagram outlines a typical workflow for a fragment-based screening campaign utilizing this compound.

FBDD_Workflow cluster_primary Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Primary Screen Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Orthogonal Screen Orthogonal Screen Hit Identification->Orthogonal Screen Affinity Determination Affinity Determination Orthogonal Screen->Affinity Determination Structural Biology Structural Biology Affinity Determination->Structural Biology Hit-to-Lead Chemistry Hit-to-Lead Chemistry Structural Biology->Hit-to-Lead Chemistry Fragment Library Fragment Library Fragment Library->Primary Screen

A typical fragment-based drug discovery workflow.

Experimental Protocols

This section provides detailed protocols for a tiered screening approach to identify and validate the binding of this compound to a target protein, such as a protein kinase.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries.[2] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified target protein (e.g., AXL or PDK1 kinase domain)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the appropriate wells to a final concentration of 200-500 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment indicates a potential interaction.

Illustrative Data Presentation:

Fragment IDConcentration (µM)ΔTm (°C)Hit?
7-TFMI-3A500+3.5Yes
Frag_B500+0.8No
Frag_C500-0.5No
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and providing information about the binding site.[3][4][5] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR are particularly useful for fragment screening.

Materials:

  • Purified target protein (unlabeled)

  • This compound

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D2O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure (STD NMR):

  • Prepare a sample containing the target protein (10-20 µM) in NMR buffer.

  • Acquire a reference 1D proton NMR spectrum of the protein.

  • Add this compound to a final concentration of 100-200 µM.

  • Acquire an STD NMR spectrum with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and an off-resonance saturation (e.g., 40 ppm).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

  • The presence of signals from this compound in the STD difference spectrum confirms binding.

Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[2]

Materials:

  • Purified target protein

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the protein solution (e.g., 20-50 µM) in the ITC cell.

  • Prepare the ligand solution (this compound, e.g., 0.5-1 mM) in the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Illustrative Quantitative Data:

FragmentTarget ProteinTechniqueKd (µM)
7-TFMI-3AKinase AITC150
7-TFMI-3AKinase BSPR250

Application in Kinase Inhibitor Discovery

The 3-aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors. This compound is therefore an excellent starting point for developing inhibitors against kinases such as PDK1 and AXL, which are implicated in various cancers.

PDK1 Signaling Pathway

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several AGC kinases, including Akt, and is central to the PI3K signaling pathway that promotes cell survival and proliferation.

PDK1_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Simplified PDK1 signaling pathway.
AXL Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream pathways such as PI3K/Akt and MAPK, promoting cell survival, migration, and drug resistance.

AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK Akt Akt PI3K->Akt Downstream Signaling Downstream Signaling Akt->Downstream Signaling MAPK->Downstream Signaling Cell Survival & Migration Cell Survival & Migration Downstream Signaling->Cell Survival & Migration

Simplified AXL kinase signaling pathway.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the prevalence of the indazole scaffold in known inhibitors make it a valuable tool for identifying novel modulators of a wide range of biological targets, particularly protein kinases. The protocols and workflows described herein provide a robust framework for the successful application of this fragment in hit identification and lead generation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(trifluoromethyl)-1H-indazol-3-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route from 2-fluoro-3-(trifluoromethyl)benzonitrile and hydrazine.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficient reaction temperature: The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, requiring higher temperatures for the nucleophilic aromatic substitution (SNAr) to proceed efficiently. 2. Inactive hydrazine: Hydrazine hydrate can degrade over time. 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Presence of water (in excess): While hydrazine hydrate is used, excess water can hinder the reaction.1. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. Temperatures up to 120-150 °C may be necessary. 2. Use fresh hydrazine hydrate: Ensure the hydrazine hydrate is from a fresh, properly stored stock. 3. Solvent screening: Consider using a higher-boiling polar aprotic solvent such as DMSO, NMP, or DMAc, which can facilitate SNAr reactions.[1] 4. Use anhydrous hydrazine (with caution): In some cases, anhydrous hydrazine in a polar aprotic solvent may improve yields, but extreme caution is necessary due to its toxicity and instability.
Formation of Impurities/Side Products 1. Formation of regioisomers: While the primary product is the 3-aminoindazole, other isomers could potentially form. 2. Decomposition of starting material or product: At elevated temperatures, the starting material or the product may be susceptible to decomposition. 3. Side reactions with hydrazine: Hydrazine can participate in various side reactions, especially at high temperatures.1. Optimize reaction conditions: Vary the temperature, reaction time, and solvent to favor the formation of the desired product. 2. Monitor reaction closely: Use TLC or LC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to minimize the formation of degradation products. 3. Purification: Develop a robust purification protocol. Due to the polar nature of the product, normal-phase column chromatography may be challenging. Consider reverse-phase chromatography or crystallization.
Difficult Product Isolation and Purification 1. High polarity of the product: The amino and indazole groups make the product highly polar, leading to poor solubility in common organic solvents and difficult extraction. 2. Product is a solid that precipitates out of the reaction mixture: This can make stirring and complete reaction difficult. 3. Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.1. Extraction with more polar solvents: Use solvent systems like EtOAc/THF or CH2Cl2/MeOH for extraction. Multiple extractions may be necessary. 2. Mechanical stirring: Ensure efficient mechanical stirring to maintain a homogenous reaction mixture if the product precipitates. 3. Alternative purification methods: Explore crystallization from a suitable solvent system (e.g., EtOH/water, acetonitrile). If chromatography is necessary, consider using a gradient elution with a polar solvent system or employing reverse-phase HPLC for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 2-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine hydrate.[2] This reaction involves the displacement of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The critical parameters to optimize are reaction temperature, solvent, and the equivalents of hydrazine hydrate. Due to the electron-withdrawing nature of the trifluoromethyl group, higher temperatures and polar aprotic solvents like DMSO or NMP are often required to achieve a good yield.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the formation of regioisomers, although the formation of the 3-aminoindazole is generally favored. At higher temperatures, decomposition of the starting material or product can occur. Over-reaction with hydrazine is also a possibility, leading to more complex impurities.

Q4: What is the best way to purify the final product?

A4: Purification can be challenging due to the high polarity of this compound. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a high percentage of ethyl acetate) is a common method. Recrystallization from a suitable solvent such as ethanol/water or acetonitrile can also be an effective purification technique. For very high purity, reverse-phase HPLC may be required.

Q5: How does the trifluoromethyl group at the 7-position affect the synthesis?

A5: The strong electron-withdrawing trifluoromethyl group deactivates the benzene ring towards nucleophilic aromatic substitution. This means that more forcing reaction conditions (higher temperature, longer reaction time) are typically necessary compared to syntheses of 3-aminoindazoles with electron-donating or less electron-withdrawing substituents.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Aminoindazoles from 2-Halobenzonitriles.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-FluorobenzonitrileHydrazine hydrate, K2CO3n-ButanolReflux--[3]
2-BromobenzonitrileBenzophenone hydrazone, Pd(OAc)2, BINAP, Cs2CO3; then p-TsOHToluene; then MeOH--73-90[4]
2-HalobenzonitrilesHydrazine carboxylic esters, CuBrDMSO60-90--[4]
2,6-DichlorobenzonitrileHydrazine hydrate---95[5]
3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate, NaOAc2-MeTHF951850-56[5]

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is a generalized procedure based on the synthesis of similar 3-aminoindazoles and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or n-butanol) is added hydrazine hydrate (3.0-5.0 equiv).

  • Reaction Execution: The reaction mixture is heated to 100-140 °C and stirred vigorously. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-Fluoro-3-(trifluoromethyl)benzonitrile + Hydrazine Hydrate reaction Heating in Polar Aprotic Solvent (e.g., DMSO, NMP, n-BuOH) 100-140 °C start->reaction quench Cooling and Quenching with Water reaction->quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extraction drying Drying and Concentration extraction->drying purify Column Chromatography or Recrystallization drying->purify product This compound purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Loss During Work-up/ Purification issue->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Change Solvent cause1->sol1c sol2a Optimize Temperature/ Time cause2->sol2a sol2b Use Additives (e.g., Base) cause2->sol2b sol3a Optimize Extraction Solvent/pH cause3->sol3a sol3b Alternative Purification (Crystallization) cause3->sol3b

References

Overcoming solubility issues with 7-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-(Trifluoromethyl)-1H-indazol-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The limited aqueous solubility of this compound is likely attributable to two key structural features:

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic and significantly increases the overall hydrophobicity of the molecule, leading to poor interaction with polar solvents like water.[1]

  • Indazole Ring System: The planar, aromatic indazole core contributes to a stable crystal lattice structure. High lattice energy can make it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.

Q2: In which common laboratory solvents is this compound expected to have better solubility?

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, pH modification can be a viable strategy. The 3-amino group on the indazole ring is basic and can be protonated at acidic pH to form a more soluble salt. Conversely, the N-H proton on the indazole ring is weakly acidic and can be deprotonated at high pH. Therefore, solubility is expected to be lowest at its isoelectric point and increase at pH values below its basic pKa and above its acidic pKa.

Q4: What are some general strategies to enhance the aqueous solubility of this compound for in vitro assays?

A4: For aqueous-based in vitro experiments, several formulation strategies can be employed to improve the solubility of this compound:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can significantly increase solubility.[2][3]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[2][4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[2]

  • Amorphous Solid Dispersions: Creating an amorphous form of the compound, often dispersed in a polymer matrix, can improve its dissolution rate and apparent solubility by avoiding the high energy barrier of breaking the crystal lattice.[5][6][7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when preparing a stock solution.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.

Troubleshooting Steps:

  • Reduce Concentration: Attempt to prepare a more dilute stock solution.

  • Change Solvent: Switch to a stronger organic solvent in which the compound has higher solubility, such as DMSO or DMF.

  • Gentle Heating and Sonication: Gently warm the solution while sonicating to aid in dissolution. Be cautious with heat to avoid compound degradation.

Issue 2: Precipitation occurs when diluting an organic stock solution into an aqueous buffer for a biological assay.

Possible Cause: The percentage of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the compound.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable percentage of the organic co-solvent (e.g., DMSO) in your assay. Prepare dilutions that do not exceed this limit.

  • Use a Formulation Vehicle: Prepare the final dilution in a vehicle containing a solubilizing excipient. Options include:

    • A buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80).

    • A solution containing a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Serial Dilutions: Perform serial dilutions in the aqueous buffer to avoid a sudden, large change in solvent polarity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a standardized method to determine the equilibrium solubility of this compound in various solvents.[8][9]

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation:

SolventTemperature (°C)Solubility (µg/mL)
Water25[Experimental Data]
PBS (pH 7.4)37[Experimental Data]
10% DMSO in Water25[Experimental Data]
Ethanol25[Experimental Data]
DMSO25[Experimental Data]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate and apparent solubility by converting the crystalline compound into an amorphous state within a polymer matrix.[7]

Materials:

  • This compound

  • Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • Common solvent for both compound and polymer (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the chosen polymer in a suitable common solvent.

  • Ensure complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

  • The dissolution rate of the amorphous solid dispersion can then be compared to the crystalline compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_protocol Experimental Validation cluster_outcome Desired Outcome start Poor Solubility of This compound strategy1 pH Adjustment start->strategy1 strategy2 Co-solvents start->strategy2 strategy3 Surfactants start->strategy3 strategy4 Solid Dispersions start->strategy4 protocol1 Shake-Flask Solubility Assay strategy1->protocol1 strategy2->protocol1 strategy3->protocol1 protocol2 Formulation Development strategy4->protocol2 end Optimized Soluble Formulation protocol1->end protocol2->end

Caption: Workflow for addressing solubility issues.

signaling_pathway_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cell Proliferation gene_expression->cellular_response inhibitor 7-(trifluoromethyl)- 1H-indazol-3-amine (Potential Inhibitor) inhibitor->kinase1

References

Technical Support Center: Synthesis of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-aminoindazoles. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields and Impurity Formation in SNAr Synthesis from o-Halobenzonitriles

The synthesis of 3-aminoindazoles via nucleophilic aromatic substitution (SNAr) of o-halobenzonitriles with hydrazine is a common method, but it can be prone to low yields and the formation of side products, particularly when using electron-rich benzonitriles.[1]

Question: I am getting a low yield of my desired 3-aminoindazole when using an o-fluorobenzonitrile with an electron-donating group. What are the likely side reactions and how can I mitigate them?

Answer:

Low yields in this synthesis are often attributed to several side reactions:

  • Hydrazone Formation: Unreacted starting material or the product can react with hydrazine to form hydrazones.

  • Dimer Formation: Dimerization of intermediates can occur, leading to complex impurities that are difficult to remove.

  • Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack by hydrazine may not efficiently cyclize to the desired indazole.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can promote the reaction, they can also lead to the formation of more side products. Consider running the reaction at a lower temperature for a longer period.

  • Hydrazine Equivalents: Using a large excess of hydrazine can sometimes drive the reaction to completion but may also increase the formation of hydrazones. A careful optimization of the hydrazine equivalents is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like n-butanol are commonly used.

  • Alternative Synthetic Route: If optimizing the SNAr reaction proves difficult, consider an alternative route, such as the palladium-catalyzed synthesis from 2-bromobenzonitriles, which is often more tolerant of a wider range of functional groups.[2][3]

Issue 2: Poor Regioselectivity during N-Alkylation of 3-Aminoindazoles

3-Aminoindazole has two potential sites for alkylation: the N-1 and N-2 positions of the indazole ring, and the 3-amino group. This can lead to a mixture of products and reduce the yield of the desired isomer.

Question: I am trying to N-alkylate my 3-aminoindazole, but I am getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

Answer:

Controlling the regioselectivity of N-alkylation is a common challenge. The outcome is highly dependent on the reaction conditions.

Troubleshooting and Optimization:

  • Choice of Base and Solvent: This is the most critical factor.

    • For N-1 Alkylation: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 isomer.

    • For N-2 Alkylation: Polar aprotic solvents like dimethylformamide (DMF) with a weaker base such as potassium carbonate (K₂CO₃) can favor the kinetically controlled N-2 isomer.

  • Protecting Groups: To avoid alkylation on the 3-amino group, it may be necessary to use a protecting group strategy.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles[2][3]

This method involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization. It is a general and efficient alternative to the direct SNAr reaction.[2][3]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

  • To a solution of the 2-bromobenzonitrile (1.0 eq) in toluene, add benzophenone hydrazone (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.03 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq).

  • Heat the reaction mixture at 100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

  • Dissolve the arylhydrazone from Step 1 in methanol.

  • Add p-toluenesulfonic acid monohydrate (3.0 eq).

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Aminoindazoles

FeatureSNAr from o-HalobenzonitrilesPalladium-Catalyzed from 2-Bromobenzonitriles
Starting Materials o-Fluorobenzonitriles, Hydrazine2-Bromobenzonitriles, Benzophenone hydrazone
Key Reagents Hydrazine hydratePd(OAc)₂, BINAP, Cs₂CO₃, p-TsOH
Typical Yields Variable, can be low with electron-donating groupsGenerally good to excellent (73-90% for cyclization step)[3]
Substrate Scope Can be limited by electronic effectsBroad, tolerates both electron-donating and -withdrawing groups[3]
Common Side Reactions Hydrazone formation, dimer formation, incomplete cyclizationFormation of dehalogenated starting material[4]
Reaction Conditions Often requires elevated temperaturesTwo steps, requires catalyst and ligand

Visualizations

Logical Workflow for Troubleshooting Low Yields in SNAr Synthesis

troubleshooting_workflow Troubleshooting Low Yields in SNAr Synthesis start Low Yield of 3-Aminoindazole check_temp Optimize Reaction Temperature (e.g., lower temp, longer time) start->check_temp outcome_improved Yield Improved? check_temp->outcome_improved check_hydrazine Vary Hydrazine Equivalents check_solvent Evaluate Solvent Choice check_hydrazine->check_solvent check_hydrazine->outcome_improved check_solvent->outcome_improved consider_alt_route Consider Alternative Synthesis Route (e.g., Pd-catalyzed) outcome_improved->check_hydrazine No end_good Problem Solved outcome_improved->end_good Yes end_bad Persistent Low Yield outcome_improved->end_bad No, after all checks end_bad->consider_alt_route pd_catalyzed_synthesis Palladium-Catalyzed Synthesis of 3-Aminoindazoles cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Deprotection & Cyclization 2-Bromobenzonitrile 2-Bromobenzonitrile Pd(OAc)2 / BINAP Pd(OAc)2 / BINAP 2-Bromobenzonitrile->Pd(OAc)2 / BINAP Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone Hydrazone->Pd(OAc)2 / BINAP Arylhydrazone Intermediate Arylhydrazone Intermediate Pd(OAc)2 / BINAP->Arylhydrazone Intermediate p-TsOH p-TsOH Arylhydrazone Intermediate->p-TsOH 3-Aminoindazole 3-Aminoindazole p-TsOH->3-Aminoindazole

References

Technical Support Center: Optimization of Suzuki Coupling for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the Suzuki coupling of indazole derivatives.

Problem 1: Low or No Conversion of Starting Material

You are observing a significant amount of unreacted starting material (e.g., halo-indazole) after the expected reaction time.

Possible Causes and Solutions:

Possible CauseSuggested Solutions
Inactive Catalyst - Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for instance, can oxidize over time.[1] - Consider using a more air and moisture-stable pre-catalyst.[1] - For electron-deficient indazoles, consider more electron-rich and bulky ligands like XPhos or SPhos, or catalysts such as PdCl₂(dppf).[2] - Perform a test reaction with a known reactive substrate to confirm catalyst activity.[1]
Inefficient Base - The choice of base is critical. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] - Ensure the base is finely powdered and anhydrous. Heating K₂CO₃ before use can be beneficial.[1] - The base must have some solubility in the reaction medium. The addition of water as a co-solvent often improves the efficacy of inorganic bases.[1]
Poor Solvent Choice - The solvent system must sufficiently dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[1] - For substrates with poor solubility, consider higher boiling point solvents like toluene or DMF, but be aware of potential side reactions at elevated temperatures.[1]
Low Reaction Temperature - While iodo-indazoles are generally reactive, some Suzuki couplings require higher temperatures (100-120 °C) to proceed efficiently.[1] - Microwave heating can be an effective method for rapidly screening higher temperatures.[1][3]
Degradation of Boronic Acid - Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation. Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[1][4] - Ensure the purity of the boronic acid before use.[1]
Oxygen Contamination - Thoroughly degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2] - Maintain a positive pressure of inert gas throughout the reaction.[1]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base solvent Assess Solvent System start->solvent temp Increase Temperature start->temp reagents Verify Reagent Quality start->reagents degas Improve Degassing start->degas solution_catalyst Use fresh catalyst Screen different ligands/pre-catalysts catalyst->solution_catalyst solution_base Screen stronger/more soluble bases (Cs₂CO₃, K₃PO₄) Ensure base is anhydrous and finely powdered Add water as co-solvent base->solution_base solution_solvent Try different solvent systems (e.g., dioxane/water, DMF) Ensure adequate solubility of all components solvent->solution_solvent solution_temp Increase temperature to 100-120 °C Consider microwave heating temp->solution_temp solution_reagents Use fresh, high-purity boronic acid Use slight excess of boronic acid (1.2-1.5 eq) reagents->solution_reagents solution_degas Degas solvent thoroughly (Ar/N₂ bubbling) Maintain inert atmosphere degas->solution_degas

Caption: Troubleshooting flowchart for low Suzuki coupling conversion.

Problem 2: Significant Formation of Side Products

Your reaction is proceeding, but you are observing substantial amounts of homocoupled boronic acid, dehalogenated indazole, or protodeboronated boronic acid.

Possible Causes and Solutions:

Side ProductSuggested Solutions
Homocoupling of Boronic Acid - Rigorous degassing of the reaction mixture is crucial to minimize oxygen, which promotes homocoupling.[1][2] - Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[1]
Dehalogenation of Indazole - This can occur if there are sources of hydride in the reaction. Ensure solvents are of high purity.[1] - The choice of phosphine ligand can sometimes influence the extent of dehalogenation.[1]
Protodeboronation of Boronic Acid - This is often caused by excess water or protic solvents, high reaction temperatures, or prolonged reaction times.[4] - Use anhydrous solvents where possible or minimize the amount of water.[4] - Lower the reaction temperature if feasible.[4] - Monitor the reaction closely and stop it once the starting material is consumed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halo-indazoles in Suzuki coupling?

A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl.[1] Therefore, an iodo-indazole is expected to be a highly reactive coupling partner.

Q2: Is N-protection of the indazole ring necessary for Suzuki coupling?

A2: Generally, for 3-iodoindazoles, N-protection is not strictly necessary and may even be detrimental.[2] Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling.[2] For indazoles with electron-withdrawing groups, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[2]

Q3: What are the recommended starting conditions for a Suzuki coupling with a 3-iodo-indazole derivative?

A3: A good starting point would be to use the 3-iodo-indazole (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[4][5] A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1).[4] The reaction is typically heated to 80-120 °C and monitored by TLC or LC-MS.[4]

Q4: How does the choice of palladium catalyst and ligand affect the reaction?

A4: The catalyst and ligand choice is crucial for a successful reaction. For instance, in a study with 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ was found to be the most effective catalyst, providing a high yield in a short reaction time.[5][6] The electron richness and steric hindrance of phosphine ligands can significantly impact the reaction outcome.[5]

Q5: What role does the base play in the Suzuki coupling?

A5: The base is essential for activating the organoboron species to facilitate the transmetalation step by forming a more nucleophilic boronate species.[1] It also aids in the regeneration of the active Pd(0) catalyst.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a 3-Iodo-1H-Indazole Derivative

This is a general protocol and may require optimization for specific substrates.[4]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine the 3-iodo-1H-indazole, boronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indazole, Boronic Acid, and Base solvent Add Solvent reagents->solvent degas Degas Mixture (Ar/N₂) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir (80-120 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation

Table 1: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [5]

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄ (5)274
2Pd(OAc)₂ (5) / PPh₃ (10)250
3Pd(PCy₃)₂ (5)245
4Pd(dppf)Cl₂ (5)292

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.

Signaling Pathway in Drug Discovery Context

Indazole derivatives are a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4] Many 3-aryl-1H-indazole derivatives, synthesized via Suzuki coupling, target components of the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, growth, and survival.[4]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Indazole 3-Aryl-1H-Indazole Derivatives Indazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

References

Preventing degradation of 7-(trifluoromethyl)-1H-indazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-(trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable as some indazole derivatives can be sensitive to air.

Q2: What common solvents can be used to dissolve this compound?

A2: While specific solubility data is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). The choice of solvent will depend on the specific experimental requirements. It is crucial to assess the stability of the compound in the selected solvent, as the solvent itself can influence degradation.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: Several factors can contribute to the degradation of this compound in solution. These include:

  • pH: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the amine and indazole moieties.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, potential degradation pathways for related compounds include oxidation of the amine group, hydrolysis of the trifluoromethyl group under harsh conditions, and cleavage of the indazole ring. To identify the specific degradation products for your experimental conditions, it is recommended to perform forced degradation studies and utilize analytical techniques like LC-MS.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity observed in solution.

This guide will help you identify and mitigate the causes of rapid degradation of this compound in your prepared solutions.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Inappropriate Solvent Prepare fresh solutions in a variety of common laboratory solvents (e.g., DMSO, DMF, Acetonitrile, Methanol) and monitor the purity over a set time course using a suitable analytical method like HPLC.
pH Instability Prepare buffered solutions at different pH levels (e.g., pH 3, 5, 7, 9) and analyze the compound's stability at each pH to determine the optimal range.
Temperature Sensitivity Store solutions at different temperatures (e.g., refrigerated at 2-8°C, room temperature, and an elevated temperature like 40°C) and compare the degradation profiles.
Light Sensitivity Prepare two sets of solutions. Protect one set from light by using amber vials or wrapping them in aluminum foil, and expose the other set to ambient light. Compare the purity over time.
Oxidative Degradation Prepare solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Compare the stability to solutions prepared under normal atmospheric conditions.

Logical Workflow for Investigating Degradation

A Compound Degradation Observed B Prepare Fresh Solution A->B C Divide into Aliquots B->C D Stress Condition 1: pH Variation C->D E Stress Condition 2: Temperature Variation C->E F Stress Condition 3: Light Exposure C->F G Stress Condition 4: Oxidative Stress C->G H Analyze Samples by HPLC/LC-MS D->H E->H F->H G->H I Identify Degradation Products H->I J Determine Optimal Storage Conditions I->J

Caption: Workflow for systematic investigation of compound degradation.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

This guide provides a systematic approach to identifying and characterizing potential degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to intentionally degrade a sample to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified time and then dissolve it in the solvent.

  • Photodegradation: Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks.

  • For structural elucidation of the degradation products, analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Experimental Workflow

A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Photodegradation (Solution) A->F G Sample at Time Points B->G C->G D->G E->G Dissolve F->G H Neutralize & Dilute G->H I Analyze by HPLC-PDA H->I J Analyze by LC-MS H->J K Identify Degradants I->K J->K

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

Table 1: Example Data Summary from a Forced Degradation Study

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% Total Impurities
0.1 M HCl246085.214.8
0.1 M NaOH12Room Temp90.59.5
3% H₂O₂24Room Temp88.111.9
Heat (Solid)4810595.34.7
Photostability242592.77.3

Note: The above data is illustrative and should be replaced with your experimental results.

By following these guidelines and performing systematic studies, you can determine the optimal conditions for handling and storing this compound in solution and develop a robust, stability-indicating analytical method for your research.

Technical Support Center: Scaling Up the Synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of 3-aminoindazoles, including the 7-(trifluoromethyl) derivative, is the cyclization of a corresponding 2-halobenzonitrile with hydrazine. Specifically, the reaction of 2-fluoro-6-(trifluoromethyl)benzonitrile with hydrazine hydrate is a commonly employed and efficient route.[1] This method is often favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[2] It is corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency shower and eyewash station should be readily accessible. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material (2-fluoro-6-(trifluoromethyl)benzonitrile) and the formation of the product.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include unreacted starting materials, and impurities arising from the starting materials. The formation of the undesired 2H-indazole isomer is a possibility in some indazole syntheses, though the reaction of 2-halobenzonitriles with hydrazine typically favors the 1H-isomer. Over-reaction with hydrazine is also a possibility if the reaction conditions are not well-controlled.

Q5: What is the best method for purifying the final product?

A5: The crude product can often be isolated by precipitation upon cooling or addition of an anti-solvent like water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted 3-aminoindazoles from 2-fluorobenzonitriles.[1]

Materials:

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (85% solution in water)

  • Ethanol (or other suitable solvent like n-butanol)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent).

  • Add ethanol to dissolve the starting material (approximately 5-10 volumes).

  • Slowly add hydrazine hydrate (2-4 equivalents) to the solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~78 °C for ethanol) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions
ParameterLab Scale (1 g)Pilot Scale (100 g)
2-Fluoro-6-(trifluoromethyl)benzonitrile1.0 g100 g
Hydrazine Hydrate (85%)1.0 - 2.0 mL100 - 200 mL
Solvent (Ethanol)10 mL1 L
Reaction TemperatureReflux (~78 °C)Reflux (~78 °C)
Reaction Time2 - 6 hours4 - 8 hours
Expected Yield (Crude) 85 - 95%80 - 90%
Purity (Crude) >95% (by HPLC)>95% (by HPLC)
Table 2: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and ensure the mixture is at a full reflux. Consider using a higher boiling solvent like n-butanol if necessary.
Low quality of hydrazine hydrate.Use fresh, high-purity hydrazine hydrate.
Low Yield Product loss during workup.Optimize the precipitation and filtration steps. Ensure the wash solvent is cold to minimize product dissolution.
Formation of side products.Carefully control the stoichiometry of hydrazine hydrate and the reaction temperature.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect solvent system for precipitation/recrystallization.Screen different solvent/anti-solvent systems.
Exothermic reaction is difficult to control during scale-up Rapid addition of hydrazine hydrate.Add hydrazine hydrate slowly and in portions, with efficient cooling of the reaction vessel.
Inadequate heat dissipation in the reactor.Ensure the reactor has sufficient cooling capacity and good agitation.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Starting Materials A 2-Fluoro-6-(trifluoromethyl)benzonitrile C This compound A->C Cyclization (Ethanol, Reflux) B Hydrazine Hydrate B->C

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Purify Purification (Recrystallization/Chromatography) Workup->Purify Product Final Product Purify->Product Troubleshoot Troubleshoot: - Extend reaction time - Increase temperature - Check reagents Incomplete->Troubleshoot Troubleshoot->Monitor

Caption: A logical workflow for troubleshooting the synthesis process.

References

Technical Support Center: Refining Purification Protocols for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted indazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of substituted indazoles.

Recrystallization Issues

Question 1: My substituted indazole "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue where the compound separates as a liquid rather than a solid. This can be caused by several factors:

  • High Solute Concentration: The solution may be too concentrated. To remedy this, add a small amount of hot solvent to the mixture to reduce the saturation level.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a more suitable solvent or use a co-solvent system.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation. If the issue persists, an initial purification by column chromatography may be necessary before recrystallization.

Question 2: I have very low recovery of my indazole derivative after recrystallization. How can I improve the yield?

Answer:

Low recovery is often due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.[1]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Solvent Selection: Ensure you have chosen an optimal solvent. The ideal solvent will have a steep solubility curve, meaning it dissolves the compound well when hot but very poorly when cold.

  • Thorough Cooling: Make sure the solution is completely cooled to maximize precipitation before filtration. Using an ice bath is recommended.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of your product.

Question 3: My recrystallized indazole product is still impure. What are the likely causes?

Answer:

If impurities are still present after recrystallization, consider the following:

  • Co-crystallization: The impurity may have similar solubility properties to your desired compound, leading to it co-crystallizing. A different recrystallization solvent or an alternative purification technique like column chromatography may be necessary.

  • Incomplete Dissolution: If insoluble impurities were present in the crude material and a hot filtration step was not performed, they will be collected with your crystals.

  • Crystallization Too Rapidly: Fast crystal growth can trap impurities within the crystal lattice.[2] Ensure slow cooling to allow for the formation of pure crystals.

Column Chromatography Issues

Question 1: My N1 and N2 substituted indazole isomers are co-eluting or have very poor separation during column chromatography. How can I resolve them?

Answer:

The separation of N1 and N2 isomers is a well-known challenge in indazole chemistry due to their often similar polarities.[3]

  • Optimize the Solvent System: A thorough TLC analysis with various solvent systems is crucial. Aim for a solvent system that provides the largest possible difference in Rf values between the two isomers. Using a shallow gradient during elution can improve separation.

  • Change the Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity and could improve separation.

  • High-Performance Column Chromatography: Utilizing high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution columns can provide the necessary resolving power.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to significantly alter its polarity, allowing for easy separation. The derivatizing group can then be removed in a subsequent step.

Question 2: My indazole compound is streaking or tailing on the silica gel column.

Answer:

Streaking or tailing can be caused by several factors:

  • Compound Acidity/Basicity: The nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.

  • Overloading the Column: Applying too much sample to the column can lead to poor separation and band broadening.

  • Poor Solubility in Eluent: If your compound is not very soluble in the eluent, it can lead to tailing. Ensure your chosen solvent system is appropriate for your compound's solubility.

Question 3: The substituted indazole is not eluting from the column, or the recovery is very low.

Answer:

This issue typically arises from strong interactions with the stationary phase or compound instability.

  • Increase Eluent Polarity: Your eluent may be too non-polar. Gradually increase the polarity of the solvent system to facilitate the elution of your compound.

  • Compound Decomposition: Some substituted indazoles may be unstable on acidic silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a deactivated stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[5]

Quantitative Data on Purification

The following tables summarize quantitative data related to the purification of substituted indazoles.

Purification Method Compound Type Solvent System Achieved Purity Reference
Recrystallization5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixtureAcetone/Water (3:1)>99.5%[6]
Recrystallization5-amino-1-(2,2-dimethoxyethyl)-indazole / 5-amino-2-(2,2-dimethoxyethyl)-indazole mixtureTHF/Water (22:15)>99.8%[6]
Recrystallization4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixtureAcetonitrile/Water (7:3)>99.3%[6]
Column ChromatographyN1 and N2 alkylated 5-cyano indazolesNot specifiedSeparated[7]
Column Chromatography3-substituted 1H-indazolesPetroleum ether/EtOAcIsolated products[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Separation of N1 and N2 Isomers

This protocol provides a general guideline for separating N1 and N2 substituted indazole isomers using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Identify a solvent system that gives good separation between the two isomers, with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica gel bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude indazole mixture in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.

    • Collect fractions and monitor the elution of the isomers by TLC.

  • Isolation:

    • Combine the fractions containing the pure N1 isomer and the pure N2 isomer separately.

    • Remove the solvent under reduced pressure to obtain the purified isomers.

Protocol 2: Recrystallization of a Substituted Indazole

This protocol outlines the general steps for purifying a solid substituted indazole by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude indazole in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude indazole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Signaling Pathway

Substituted indazoles are known to be potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[9][10] One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding P1 P VEGFR->P1 Autophosphorylation P2 P RAS RAS P1->RAS P3 P P2->RAS P4 P P3->RAS P4->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Indazole Substituted Indazole Indazole->VEGFR Inhibition Purification_Workflow Start Crude Reaction Mixture Initial_Analysis Initial Purity Analysis (TLC, LC-MS, NMR) Start->Initial_Analysis Choice Purification Method Selection Initial_Analysis->Choice Recrystallization Recrystallization Choice->Recrystallization Solid Product Column Column Chromatography Choice->Column Liquid or Isomer Mixture Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Pure_Isomers Separated Isomers Column->Pure_Isomers Final_Analysis Final Purity and Characterization (NMR, LC-MS, mp) Pure_Solid->Final_Analysis Pure_Isomers->Final_Analysis End Purified Product Final_Analysis->End Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue Encountered Identify_Problem Identify the Problem Start->Identify_Problem Oiling_Out Oiling Out? Identify_Problem->Oiling_Out Recrystallization Coelution Isomer Co-elution? Identify_Problem->Coelution Chromatography Low_Yield Low Yield? Oiling_Out->Low_Yield No Solution_Oiling Slow Cooling, Adjust Solvent Oiling_Out->Solution_Oiling Yes Impure_Product_Recryst Still Impure? Low_Yield->Impure_Product_Recryst No Solution_Yield Minimize Solvent, Ensure Complete Cooling Low_Yield->Solution_Yield Yes Solution_Impure_Recryst Change Solvent or Use Chromatography Impure_Product_Recryst->Solution_Impure_Recryst Yes Tailing Peak Tailing? Coelution->Tailing No Solution_Coelution Optimize Eluent, Change Stationary Phase Coelution->Solution_Coelution Yes No_Elution No Elution? Tailing->No_Elution No Solution_Tailing Add Modifier to Eluent, Reduce Loading Tailing->Solution_Tailing Yes Solution_No_Elution Increase Eluent Polarity, Check Stability No_Elution->Solution_No_Elution Yes

References

Technical Support Center: N-Alkylation of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3-aminoindazoles.

Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of 3-aminoindazoles, offering potential causes and solutions in a question-and-answer format.

Question: My N-alkylation reaction is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer:

Achieving regioselectivity in the N-alkylation of 3-aminoindazoles is a primary challenge, influenced by a delicate balance of steric and electronic factors.[1] The choice of base, solvent, and reaction temperature are critical parameters to control the desired outcome.[1][2]

For Preferential N1-Alkylation (Thermodynamic Control):

  • Base and Solvent Selection: A combination of a strong base like sodium hydride (NaH) in an anhydrous a-protic solvent such as tetrahydrofuran (THF) is often effective for achieving high N1 selectivity.[1][2] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[1]

  • Substituent Effects: Electron-withdrawing groups at the C3 position can favor N1-alkylation. For instance, 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles have demonstrated high N1 regioselectivity with NaH in THF.[1]

  • Thermodynamic Equilibration: Under certain conditions, the reaction can be driven towards the more thermodynamically stable N1-alkylated product.[2]

For Preferential N2-Alkylation (Kinetic Control):

  • Base and Solvent Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar a-protic solvents such as N,N-dimethylformamide (DMF) can favor the formation of the N2-isomer.

  • Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.

Question: I am experiencing low yields or incomplete conversion in my reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in N-alkylation reactions can be attributed to several factors, including incomplete deprotonation, insufficiently reactive alkylating agents, or suboptimal reaction conditions.

  • Incomplete Deprotonation: Ensure the base is strong enough and used in sufficient quantity to fully deprotonate the 3-aminoindazole. For less reactive alkylating agents, a stronger base like NaH may be necessary.[3][4]

  • Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > OTs > Cl.[4] If using a less reactive alkyl halide (e.g., chloride), consider switching to a bromide or iodide. Adding a catalytic amount of potassium iodide can sometimes improve the reaction rate with alkyl bromides.

  • Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate, particularly for less reactive substrates.[3] However, be mindful that excessive heat can lead to side reactions. A gradual increase in temperature while monitoring the reaction progress is recommended.[3]

  • Solubility Issues: Poor solubility of the starting material or the base can impede the reaction.[5] Switching to a more polar solvent like DMF or DMSO might improve solubility and, consequently, the reaction outcome.[4][5]

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side reactions can complicate purification and reduce the yield of the desired product. Common side reactions in the N-alkylation of 3-aminoindazoles include over-alkylation and reactions involving other functional groups on the indazole ring.

  • Over-alkylation (Dialkylation): The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation and the formation of a quaternary ammonium salt. To minimize this, use a stoichiometric amount or a slight excess of the alkylating agent relative to the 3-aminoindazole.

  • Alkylation of the 3-Amino Group: While less common due to the higher nucleophilicity of the ring nitrogens, alkylation at the exocyclic amino group can occur under certain conditions. Protecting the amino group prior to N-alkylation and subsequent deprotection can be a viable strategy if this becomes a significant issue.

Question: The purification of the N1 and N2 isomers is proving to be very difficult. What strategies can I employ for their separation?

Answer:

The separation of N1 and N2 isomers can be challenging due to their often similar polarities.

  • Chromatography Optimization:

    • Column Chromatography: A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often more effective than isocratic elution for separating closely related isomers.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide better resolution.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, selective derivatization of one isomer followed by separation and subsequent removal of the derivatizing group can be a useful, albeit more complex, strategy.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N1 and N2 alkylated isomers of 3-aminoindazole?

A1: Several analytical techniques can be used to differentiate between the N1 and N2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl group can differ significantly between the two isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also be different.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to determine the spatial proximity between the protons of the alkyl group and the protons on the indazole ring, which can help in unambiguously assigning the structure.

  • X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides definitive structural elucidation.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in MS/MS experiments may differ and can sometimes be used for differentiation.

Q2: What is the impact of the alkylating agent's structure on the regioselectivity?

A2: The steric bulk of the alkylating agent can influence regioselectivity. A sterically hindered alkylating agent may preferentially react at the less sterically hindered nitrogen atom of the indazole.

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: Reaction progress can be monitored using standard techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the presence of products and byproducts, confirming their molecular weights.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)N1:N2 RatioYield (%)Reference
1Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT1738:4684[6]
2Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMF20161.9:1-[2]
3Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF5016>99:1-[2]
47-NO₂-1H-indazolen-Pentyl bromideNaHTHF50164:96-[2]

*RT = Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation of 3-Aminoindazoles

This protocol is optimized for achieving high N1-selectivity using a strong base.

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add the 3-aminoindazole (1.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 3-aminoindazole.

Protocol 2: General Procedure for N-Alkylation of 3-Aminoindazoles with Potential for N2-Selectivity

This protocol employs a weaker base and may favor the formation of the N2-isomer depending on the substrate.

  • To a solution of the 3-aminoindazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 eq.) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of 3-Aminoindazole problem Problem Encountered? start->problem regio_issue Poor Regioselectivity (N1/N2 Mixture) problem->regio_issue Yes yield_issue Low Yield / Incomplete Reaction problem->yield_issue Yes side_reactions Significant Side Product Formation problem->side_reactions Yes purification_issue Difficult Isomer Separation problem->purification_issue Yes end Successful N-Alkylation problem->end No sol_regio1 For N1: Use NaH in THF regio_issue->sol_regio1 sol_regio2 For N2: Use K2CO3 in DMF or sterically hindered substrate regio_issue->sol_regio2 sol_yield1 Check Base Strength & Stoichiometry yield_issue->sol_yield1 sol_yield2 Use More Reactive Alkylating Agent (I > Br > Cl) yield_issue->sol_yield2 sol_yield3 Increase Reaction Temperature yield_issue->sol_yield3 sol_yield4 Improve Solubility (Change Solvent) yield_issue->sol_yield4 sol_side1 Control Stoichiometry of Alkylating Agent side_reactions->sol_side1 sol_side2 Protect Amino Group if necessary side_reactions->sol_side2 sol_purify1 Optimize Column Chromatography purification_issue->sol_purify1 sol_purify2 Attempt Fractional Crystallization purification_issue->sol_purify2 sol_regio1->end sol_regio2->end sol_yield1->end sol_yield2->end sol_yield3->end sol_yield4->end sol_side1->end sol_side2->end sol_purify1->end sol_purify2->end

Caption: Troubleshooting workflow for N-alkylation of 3-aminoindazoles.

Experimental_Workflow start Start: Prepare Reactants (3-Aminoindazole, Base, Solvent, Alkylating Agent) deprotonation Deprotonation: Add Base to 3-Aminoindazole start->deprotonation alkylation N-Alkylation: Add Alkylating Agent deprotonation->alkylation monitoring Reaction Monitoring (TLC / LC-MS) alkylation->monitoring monitoring->alkylation Incomplete workup Work-up: Quench Reaction & Extract monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, MS, etc. purification->analysis end Final Product: N-Alkylated 3-Aminoindazole analysis->end

Caption: General experimental workflow for N-alkylation of 3-aminoindazoles.

References

Indazole Synthesis Technical Support Center: Enhancing Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development, offering practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence whether N1 or N2 substitution occurs during the alkylation of indazoles?

The regiochemical outcome of N-alkylation on the indazole ring is a sensitive balance of several factors. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products.[1] The key parameters that can be adjusted to favor one isomer over the other include:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring have a significant impact. Bulky substituents at the C3-position tend to sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1] Conversely, electron-withdrawing groups, especially at the C7-position (such as -NO₂ or -CO₂Me), can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3]

  • Choice of Base and Solvent: This is a critical factor. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2] The choice of base and solvent can influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]

  • Reaction Conditions: Factors such as temperature and reaction time can influence the product ratio. N1-substituted products are often the thermodynamically more stable isomer, while N2-products may be favored under kinetically controlled conditions.[4] Acidic conditions, for instance, can promote N2-alkylation.[4]

  • Nature of the Electrophile: The alkylating or acylating agent used can also affect the regiochemical outcome.[4]

Q2: Why does the combination of NaH in THF favor N1-alkylation?

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity with a variety of substrates.[5] It is believed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, which sterically blocks the N2 position from the incoming electrophile, thus favoring alkylation at N1.[5]

Q3: What are the preferred synthetic routes for selectively obtaining 2H-indazoles?

While direct alkylation can be tuned to favor the N2-isomer, certain synthetic methods are specifically designed to produce 2H-indazoles. Two prominent methods are the Davis-Beirut reaction and the Cadogan reductive cyclization.[4] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.[4][6]

Troubleshooting Guides

Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution: To enhance the formation of the N1-substituted product, you should employ conditions that favor the thermodynamically more stable isomer.

  • Change your base and solvent system: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended for promoting N1-alkylation.[2][5]

  • Consider the substituents on your indazole: If your starting material has a bulky group at the C3-position (e.g., tert-butyl, carboxymethyl), this will naturally favor N1-alkylation under the NaH/THF conditions, often with greater than 99% regioselectivity.[2]

  • Allow for thermodynamic equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to stir for a longer period can enable the initial mixture of isomers to equilibrate to the more stable N1-substituted product.[2][3]

Problem: I need to synthesize the N2-substituted indazole, but my current method consistently favors the N1 isomer. What adjustments should I make?

Solution: To favor the kinetically preferred N2-product, you need to modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.

  • Introduce an electron-withdrawing group: If synthetically feasible, installing an electron-withdrawing group (EWG) like -NO₂ or -CO₂Me at the C7-position of the indazole ring can strongly direct alkylation to the N2-position, often with high selectivity.[2][3]

  • Utilize acidic conditions: N-alkylation under neutral or acidic conditions can selectively occur at the N2 position.[7] The use of a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can be an effective strategy for N2-alkylation.[4]

  • Consider the Mitsunobu reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[3][8]

  • Employ a dedicated 2H-indazole synthesis: For challenging cases, it may be more efficient to use a synthetic route that inherently produces the 2H-indazole core, such as the Cadogan reductive cyclization or the Davis-Beirut reaction.[4]

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity using NaH in THF

Substituent PositionSubstituent GroupN1:N2 Ratio
C3-C(CH₃)₃ (tert-butyl)>99 : <1
C3-COMe (acetyl)>99 : <1
C3-CO₂Me (methyl carboxylate)>99 : 1
C3-CONH₂ (carboxamide)>99 : <1
C7-NO₂4 : 96
C7-CO₂Me<1 : >99

Data compiled from multiple sources.[2][4][8][9]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high regioselectivity for the N1-position, leveraging thermodynamically controlled conditions.[5][10]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This method provides a mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[1][6][11]

Materials:

  • ortho-Nitrobenzaldehyde (1.0 equiv)

  • Aniline or aliphatic amine (1.1 equiv)

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine (1.5 equiv)

Procedure:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde and the desired aniline or aliphatic amine in isopropanol.

  • Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine to the reaction mixture.

  • Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Mandatory Visualizations

G cluster_start Starting Point cluster_decision Primary Decision cluster_n1 N1-Selective Strategies cluster_n2 N2-Selective Strategies start Low N1/N2 Selectivity in Indazole Alkylation desired_product Desired Product? start->desired_product n1_conditions Use NaH in THF desired_product->n1_conditions N1 Isomer n2_conditions Use acidic conditions (e.g., TfOH cat.) desired_product->n2_conditions N2 Isomer n1_substituent Introduce bulky C3-substituent n1_conditions->n1_substituent n1_product N1-Substituted Indazole n1_conditions->n1_product n1_substituent->n1_product n2_substituent Use C7 electron-withdrawing group (EWG) n2_conditions->n2_substituent n2_product N2-Substituted Indazole n2_conditions->n2_product n2_reaction Consider Mitsunobu reaction n2_substituent->n2_reaction n2_substituent->n2_product n2_synthesis Use Cadogan or Davis-Beirut Synthesis n2_reaction->n2_synthesis n2_reaction->n2_product n2_synthesis->n2_product

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway Indazole 1H-Indazole N1_Intermediate N1-Anion (Thermodynamically Favored) Indazole->N1_Intermediate Deprotonation (e.g., NaH/THF) N2_Intermediate N2-Anion (Kinetically Favored) Indazole->N2_Intermediate Deprotonation (e.g., Acidic conditions) N1_Product N1-Alkylated Indazole N1_Intermediate->N1_Product Alkylation (R-X) N2_Product N2-Alkylated Indazole N2_Intermediate->N2_Product Alkylation (R-X)

Caption: Simplified pathways for N1 and N2-alkylation of indazole.

G Start o-Nitrobenzaldehyde + Amine Intermediate o-Imino-nitrobenzene Intermediate Start->Intermediate Condensation (80°C, i-PrOH) Cyclization Reductive Cyclization (e.g., PBu3) Intermediate->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Minimizing Off-Target Effects of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with indazole-based inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help address and minimize off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for indazole-based kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, this typically means the inhibition of kinases outside the desired profile.[2] The ATP-binding site, which most kinase inhibitors target, is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[2][3] The indazole scaffold is a common and versatile pharmacophore in many kinase inhibitors, but this structural motif can also contribute to cross-reactivity with multiple kinases, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results.[1][2]

Q2: How can I assess the selectivity of my indazole-based inhibitor?

A2: A comprehensive assessment of inhibitor selectivity is crucial and should involve multiple approaches:[2]

  • In Vitro Kinase Profiling: This is the most direct method, involving screening the inhibitor against a large panel of purified kinases (often called a "kinome scan") at one or more concentrations. This provides a broad overview of the inhibitor's selectivity profile and helps identify potential off-targets.[2]

  • Chemoproteomics: These affinity-based methods can identify inhibitor-binding proteins directly from cell lysates, offering a view of target engagement in a more physiological context.[2]

  • Cellular Target Engagement Assays: Techniques like NanoBRET™ can confirm that the inhibitor binds to its intended on-target and potential off-targets within living cells.[2]

  • Computational Prediction: In silico methods can be used to predict potential off-targets based on the inhibitor's structure and its similarity to ligands of known proteins.[4]

Q3: What are the known primary and off-targets of the indazole-based inhibitor Axitinib?

A3: Axitinib is a potent second-generation inhibitor whose primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[2] While it is considered highly selective for VEGFRs, at higher concentrations it can inhibit other kinases.[2] A notable non-kinase off-target is the E3 ubiquitin ligase SHPRH, which leads to the inhibition of Wnt/β-catenin signaling.[2]

Q4: What is the kinase inhibition profile of the indazole-based inhibitor Pazopanib?

A4: Pazopanib is a multi-targeted kinase inhibitor. Its primary targets include VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. Its broader inhibition profile contributes to both its efficacy and its side-effect profile. In vitro studies have shown that Pazopanib can also inhibit other kinases such as c-Fms and non-receptor kinases like RAF-1.[2]

Troubleshooting Guide

Q5: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?

A5: Poor reproducibility of IC50 values is a common issue that can arise from several factors:

  • Reagent Variability:

    • Enzyme Purity and Activity: Using a highly pure kinase preparation (ideally >98%) is critical, as contaminating kinases can lead to false activity. The specific activity of the enzyme can also vary between batches.

    • ATP Concentration: Since most indazole-based kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value.[2] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[2]

    • Inhibitor Solubility and Stability: Ensure your inhibitor is fully dissolved and stable under the assay conditions.[5]

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature; maintain consistent temperature control throughout the assay.

Q6: I am observing a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target. How can I determine if this is due to an off-target effect?

A6: This situation strongly suggests a potential off-target effect.[1] A systematic approach is required to distinguish on-target from off-target activity:

  • Validate On-Target Engagement: First, confirm that your inhibitor is engaging the intended target in your cellular model at the concentrations used.[4]

  • Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct inhibitor that targets the same primary protein.[1][6] If both inhibitors produce the same phenotype, it is more likely to be a genuine on-target effect.[1]

  • Perform a Rescue Experiment: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]

  • Target Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target.[7] If the inhibitor still produces the same effect in these cells, it is mediated by one or more off-targets.[7]

  • Global Cellular Analysis: Use phosphoproteomics to get a global view of kinase inhibition within the cell, which can help identify affected off-target pathways.[1]

Q7: My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?

A7: This is a common challenge. Several factors can contribute to this discrepancy:

  • Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at sufficient concentrations. Physicochemical properties like LogP and polar surface area can provide insights into potential permeability issues.[6]

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of target inhibition.

  • Inhibitor Degradation: The compound may be unstable in the cellular environment or rapidly metabolized.[6]

Q8: How do I select an appropriate inhibitor concentration for my experiments to minimize off-target effects?

A8: The key is to use the lowest concentration of the inhibitor that produces the desired on-target effect.[1][6] It is essential to perform a full dose-response curve to identify the optimal concentration range.[1] Using concentrations significantly higher than the IC50 or Ki value for the primary target greatly increases the likelihood of engaging lower-affinity off-targets.[1] Correlating the phenotypic response with the degree of target inhibition across a range of concentrations helps establish a causal link.[6]

Data Presentation

Table 1: Selectivity Profile of Indazole-Based Inhibitors

This table summarizes the inhibitory potency (IC₅₀ in nM) of selected indazole-based inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.

InhibitorPrimary Target(s)IC₅₀ (nM)Key Off-Target(s)IC₅₀ (nM)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PLK44200 (Ki)
SHPRH (non-kinase)-
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47c-Fms-
PDGFRα, PDGFRβ71, 84Itk-
c-Kit74Lck-
RAF-1, B-RAF-

Data compiled from multiple sources.[2] Note: Assay conditions can significantly impact IC₅₀ values.

Table 2: Experimental Approaches for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
In Vitro Kinase Panel Measures inhibitor activity against a large number of purified kinases.Broad, direct assessment of kinase selectivity.May not reflect cellular environment (ATP concentration, protein complexes).[8]
Chemoproteomics Uses affinity probes to pull down binding partners from cell lysates.Identifies direct binding targets in a complex proteome.Can be complex to design; may not distinguish direct/indirect interactions.[7]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon compound binding.Can be performed in live cells; provides evidence of direct engagement.[7]Technically demanding; may not detect interactions that don't alter stability.[7]
CRISPR-based Screens Identifies genes that, when knocked out, confer resistance or sensitivity to the inhibitor.Provides functional insights into the mechanism of action.[7]Identifies functional relationships, not necessarily direct binding targets.
Phosphoproteomics Quantifies changes in protein phosphorylation across the proteome after inhibitor treatment.Provides a global view of affected signaling pathways.[1]Does not distinguish between direct inhibition and downstream effects.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption, such as the ADP-Glo™ assay.[5]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.[2]

    • Inhibitor Solutions: Prepare serial dilutions of the indazole-based inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.

    • Detection Reagent: Prepare the ADP detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of buffer with DMSO.

    • Add 10 µL of the 2X kinase solution to all wells except the negative controls (no enzyme).

    • Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.[5]

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using the detection reagent system. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction.[5]

  • Data Analysis:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate IC50 values from the resulting dose-response curves.

Protocol 2: Target Knockout Validation using CRISPR/Cas9

This protocol provides a general overview for validating on-target effects by creating a cell line that does not express the target protein.[7]

  • Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.[7]

  • Generate Cas9-Expressing Cell Line: Establish a stable cell line that constitutively expresses the Cas9 nuclease.[7]

  • Transfect sgRNA: Transfect the Cas9-expressing cells with the designed sgRNAs.

  • Isolate and Validate Knockout Clones:

    • Isolate single-cell clones through limiting dilution or FACS.

    • Expand the clones and screen for target protein knockout using Western blot and/or qPCR to confirm the absence of the protein and gene expression, respectively.[7]

  • Functional Assay:

    • Treat the validated knockout clones and the parental wild-type cell line with your indazole-based inhibitor at various concentrations.[7]

    • Perform the relevant functional or phenotypic assay (e.g., cell viability, apoptosis assay).

  • Analyze Results:

    • Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the EC50 or a complete loss of activity in the knockout cells confirms that the observed effect is dependent on the intended target.[7]

Mandatory Visualizations

G Workflow for Investigating a Suspected Off-Target Effect cluster_0 A Unexpected Phenotype Observed B Validate On-Target Engagement in Cells A->B C Test Structurally Unrelated Inhibitor B->C E Same Phenotype? C->E D Perform Target Knockdown/Knockout F Phenotype Lost? D->F E->D Yes H Conclude: Off-Target Effect E->H No G Conclude: On-Target Effect F->G Yes F->H No

Caption: Logic flow for validating a suspected off-target effect.

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Axitinib Axitinib (Indazole-based Inhibitor) Axitinib->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K, Raf) P1->P2 P3 Angiogenesis, Cell Proliferation, Migration P2->P3

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

G cluster_workflow Experimental Workflow A 1. Prepare Reagents (Inhibitor, Kinase, ATP) B 2. Set up Assay Plate (Dose-response) A->B C 3. Initiate Reaction & Incubate B->C D 4. Add Detection Reagent C->D E 5. Measure Signal (e.g., Luminescence) D->E F 6. Data Analysis (IC50 Curve) E->F

Caption: General workflow for in vitro kinase inhibitor profiling.

References

Validation & Comparative

7-(Trifluoromethyl)-1H-indazol-3-amine: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel molecular scaffolds that can be leveraged to design potent and selective kinase inhibitors. The indazole core, and specifically the 1H-indazol-3-amine moiety, has emerged as a privileged structure in medicinal chemistry, forming the backbone of several clinically approved and investigational kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitor landscape, with a focus on the structural class to which 7-(trifluoromethyl)-1H-indazol-3-amine belongs. While specific experimental data for this compound is not extensively available in the public domain, this report synthesizes data from structurally related indazole-based inhibitors to provide a valuable comparative context for researchers in the field.

The Indazole Scaffold: A Versatile Platform for Kinase Inhibition

The indazole ring system is a bicyclic heteroaromatic compound that has proven to be a highly effective scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a desirable starting point for inhibitor design. The 1H-indazol-3-amine substitution pattern is particularly prevalent and has been shown to be an effective hinge-binding fragment.[1][2] The addition of a trifluoromethyl group, as in this compound, can significantly impact a molecule's physicochemical properties, such as metabolic stability and binding affinity.

Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors

While direct comparative data for this compound is limited, an analysis of various substituted 1H-indazol-3-amine derivatives reveals a broad spectrum of kinase targets. These compounds have shown inhibitory activity against a range of tyrosine and serine/threonine kinases implicated in cancer and other diseases. The following tables summarize the inhibitory activities of several notable indazole-based kinase inhibitors against their primary targets.

Compound/Derivative ClassPrimary Kinase Target(s)IC50 (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7Commercially available drug
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT10, 30, 47, 84, 71, 140Commercially available drug
LinifanibVEGFR, PDGFR-[1][2]
Diaryl thiourea derivatives of 1H-indazole-3-amineVEGFR-2, Tie-2, EphB43.45, 2.13, 4.71 (for compound 100a)[3]
1H-indazole-3-amine derivatives (Cui et al.)FGFR1, FGFR2<4.1, 2.0 (for compound 27a)[3]
Indazole amide derivatives (Chang et al.)Aurora kinases<1000 (for compounds 53a-c)[3]
3-(pyrazin-2-yl)-1H-indazole derivativespan-Pim kinase3-70 (for compound 59c)[3]
AKE-72 (diarylamide 3-aminoindazole)BCR-ABL (WT and T315I mutant)<0.5 (WT), 9 (T315I)

Experimental Methodologies

The determination of kinase inhibitory activity and cellular effects of these compounds typically involves a series of standardized in vitro and in-cell assays.

Kinase Inhibition Assays (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) is through in vitro kinase assays.

Typical Protocol:

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.

  • Assay Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and ATP are incubated with the test compound in a microplate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., HTRF, FP), or luminescence-based assays (e.g., Kinase-Glo).

    • The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Cellular Proliferation Assays

To assess the anti-proliferative effects of kinase inhibitors on cancer cell lines, assays such as the MTT or CellTiter-Glo assays are commonly employed.

MTT Assay Protocol:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Signaling Pathways and Experimental Workflows

The indazole-based inhibitors discussed target various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Below are representations of a generic kinase inhibition workflow and a simplified representation of a signaling pathway targeted by many of these inhibitors.

G cluster_0 Experimental Workflow: Kinase Inhibition Assay Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Detection Detection Incubation->Detection IC50 Determination IC50 Determination Detection->IC50 Determination

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.

G cluster_1 Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

Conclusion

References

Comparative Analysis of 7-Substituted Indazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, substitutions at the 7-position of the indazole ring have been explored to modulate the potency, selectivity, and pharmacokinetic properties of these analogs. This guide provides a comparative analysis of 7-substituted indazole analogs, focusing on their performance as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various 7-substituted indazole analogs against key protein kinases implicated in cancer and other diseases. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, which can influence the absolute IC50 values.

Table 1: Inhibitory Activity of 7-Substituted Indazole Analogs against Protein Kinases

Compound ID7-Position SubstituentTarget KinaseIC50 (nM)Reference
PrINZ-Akt (mutant)-[3]
Axitinib -VEGFR10.1[4]
VEGFR20.2[4]
VEGFR30.1-0.3[4]
PDGFRβ1.6[4]
c-Kit1.7[4]
Pazopanib -VEGFR110[4]
VEGFR230[4]
VEGFR347[4]
PDGFRα71[4]
PDGFRβ84[4]
c-Kit74[4]
Compound C05 Thioether linkagePLK4< 0.1[5]
MK-8353 PyrrolidineERK14[6]
ERK21[6]

Table 2: Anti-proliferative Activity of 7-Substituted Indazole Analogs in Cancer Cell Lines

Compound ID7-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound C05 Thioether linkageIMR-32 (Neuroblastoma)0.948[5]
MCF-7 (Breast Cancer)0.979[5]
H460 (Non-small cell lung)1.679[5]
Indazole Analog 3b Curcumin analogWiDr (Colon Carcinoma)27.20[7]
Indazole Analog 3d Curcumin analogHeLa (Cervical Cancer)>100[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and facilitate accurate interpretation of the bioactivity data.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (7-substituted indazole analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9]

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, WiDr)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-substituted indazole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted indazole analogs and a vehicle control for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[10]

Western Blotting

This technique is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of downstream targets of a particular kinase.

Materials:

  • Cell lysates

  • Primary antibodies (specific for the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.[8]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by 7-substituted indazole analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole 7-Substituted Indazole Analog Indazole->PI3K Indazole->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Indazole 7-Substituted Indazole Analog Indazole->Raf Indazole->MEK Indazole->ERK

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies CompoundLibrary 7-Substituted Indazole Analogs BiochemicalAssay Biochemical Kinase Inhibition Assay (IC50) CompoundLibrary->BiochemicalAssay HitIdentification Hit Identification BiochemicalAssay->HitIdentification CellProliferation Cell Proliferation Assay (e.g., MTT) HitIdentification->CellProliferation WesternBlot Western Blotting (Target Engagement) CellProliferation->WesternBlot LeadSelection Lead Selection WesternBlot->LeadSelection AnimalModels Animal Models of Disease LeadSelection->AnimalModels EfficacyToxicity Efficacy & Toxicity Evaluation AnimalModels->EfficacyToxicity

Caption: A general experimental workflow for the discovery and evaluation of kinase inhibitors.

References

A Comparative Guide to Evaluating the Kinase Inhibitory Profile of 7-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific kinase inhibitory profile of the small molecule 7-(trifluoromethyl)-1H-indazol-3-amine is not extensively documented in publicly available literature, its structural motifs—the 1H-indazol-3-amine core and the trifluoromethyl group—are hallmarks of potent kinase inhibitors. This guide provides a framework for validating the potential kinase inhibitory activity of this compound. We present a comparative analysis against established indazole-based kinase inhibitors, Axitinib and Pazopanib, detail a standard experimental protocol for kinase activity screening, and outline a logical workflow for its evaluation.

Introduction: Analyzing the Scaffold's Potential

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy. The compound this compound presents a compelling scaffold for investigation based on two key structural features:

  • The 1H-Indazole-3-amine Core: This bicyclic heteroaromatic structure is recognized as a privileged scaffold in medicinal chemistry. It serves as an effective "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases, a feature leveraged in several FDA-approved drugs.[1]

  • The 7-Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance critical properties. The -CF3 group can improve metabolic stability, increase lipophilicity (which aids in cell membrane permeability), and enhance binding affinity through favorable interactions with the target protein.[2][3]

Given these features, it is plausible that this compound could exhibit inhibitory activity against various kinases. To explore this potential, we compare its core structure to that of Axitinib and Pazopanib, two well-characterized indazole-based drugs that target key kinases in angiogenesis and oncology.[4][5]

Comparative Kinase Inhibitory Profiles

To establish a benchmark for evaluation, the following table summarizes the inhibitory concentrations (IC50) of Axitinib and Pazopanib against a panel of clinically relevant tyrosine kinases. These kinases, primarily involved in angiogenesis signaling pathways, represent logical primary targets for an initial screening of this compound.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)This compound
VEGFR10.110Data Not Available
VEGFR20.230Data Not Available
VEGFR30.1 - 0.347Data Not Available
PDGFRβ1.684Data Not Available
c-KIT1.774Data Not Available
Data sourced from multiple references.[6][7]

Proposed Experimental Workflow

Validating the kinase inhibitory profile of a novel compound requires a systematic approach. The workflow begins with a broad primary screen and narrows to more specific functional assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action & Cellular Activity A Compound Synthesis & Quality Control B Primary Kinase Panel Screen (e.g., 20-50 kinases) A->B Submit for Screening C Identify Preliminary 'Hits' (e.g., >50% inhibition @ 1µM) B->C Analyze Data D IC50 Determination for 'Hit' Kinases C->D Validate Hits E Selectivity Profiling (Expanded kinase panel) D->E Determine Potency F Mechanism of Inhibition Studies (e.g., ATP competition assay) E->F Confirm Selectivity G Cell-Based Assays (Target phosphorylation, proliferation) F->G Characterize Binding H Lead Optimization G->H Assess Functional Impact

Proposed workflow for kinase inhibitor validation.

Experimental Protocols: Kinase Inhibition Assay

A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[8]

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., VEGFR2).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[9]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.

    • Add 2.5 µL of a solution containing the kinase and its substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[10]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[11]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using controls (no enzyme for 0% activity, vehicle for 100% activity).

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Relevant Signaling Pathway: VEGFR Signaling

Given that the comparator compounds Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), this signaling pathway is a primary candidate for investigation.[7][12] VEGFR signaling is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

G cluster_downstream Downstream Signaling cluster_pathways VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAF RAF VEGFR2->RAF Dimerization & Autophosphorylation Compound 7-(trifluoromethyl) -1H-indazol-3-amine (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits (Hypothesized) PKC PKC PLCg->PKC AKT Akt PI3K->AKT MEK MEK RAF->MEK CellResponse Cellular Responses (Proliferation, Migration, Survival) PKC->CellResponse AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse

Hypothesized inhibition of the VEGFR2 signaling pathway.

Conclusion

While direct experimental data for this compound is sparse, its chemical structure is highly suggestive of a potential kinase inhibitor. The indazole core is a proven kinase hinge-binder, and the trifluoromethyl group can confer advantageous pharmacological properties. By following a systematic evaluation workflow, starting with broad panel screening and progressing to detailed cellular assays as outlined in this guide, researchers can effectively validate its inhibitory profile. The potent anti-angiogenic activities of the comparator drugs Axitinib and Pazopanib suggest that the VEGFR and PDGFR families are high-priority targets for initial investigation. This framework provides a robust starting point for any research program aimed at characterizing this or similar novel chemical entities.

References

Comparative Cross-Reactivity Analysis of 7-(Trifluoromethyl)-1H-Indazol-3-Amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 7-(trifluoromethyl)-1H-indazol-3-amine against a panel of kinases. Due to the limited publicly available screening data for this specific compound, a representative, hypothetical cross-reactivity profile has been generated based on the known behavior of structurally similar indazole-based kinase inhibitors. This guide is intended to serve as a reference for researchers interested in the selectivity of this scaffold and as a template for conducting and presenting similar studies. The performance of this compound is compared with two well-characterized indazole-containing kinase inhibitors, Linifanib (ABT-869) and a representative amino-indazole derivative.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the percentage of inhibition of a panel of kinases at a concentration of 1 µM for this compound (hypothetical data) and two comparator compounds. Lower percentages indicate higher selectivity for the primary target(s).

Kinase TargetThis compound (% Inhibition @ 1µM) (Hypothetical)Linifanib (ABT-869) (% Inhibition @ 1µM)Amino-Indazole Derivative (% Inhibition @ 1µM)
Primary Targets
VEGFR2 (KDR)5 <10 <10
PDGFRβ8 <10 <10
FLT315 <20 <5
Off-Target Kinases
ABL1859075
SRC706550
LCK758060
EGFR959890
MET929588
AURKA889085
CDK298>9995
ROCK1808570

Experimental Protocols

The data presented in this guide is typically generated using well-established in vitro kinase screening assays. A common methodology is the competitive binding assay, such as the KINOMEscan™ platform, or radiometric kinase activity assays.

Competitive Binding Kinase Assay (e.g., KINOMEscan™)

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.

Protocol:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a tag (e.g., T7 phage) for detection.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Binding Reaction: The test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM) is incubated with the kinase and the ligand-immobilized beads in a multi-well plate.

  • Washing: Unbound kinase and test compound are removed by washing the beads.

  • Quantification: The amount of kinase bound to the beads is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for the DNA tag or an immunoassay for the kinase protein.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.

Radiometric Kinase Activity Assay (e.g., 33P-ATP Filter Binding Assay)

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of a test compound indicates inhibition of kinase activity.

Protocol:

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer containing MgCl₂ and ATP.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution that denatures the kinase (e.g., phosphoric acid).

  • Substrate Capture: The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.

  • Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter.

  • Detection: The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control reaction (DMSO).

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Reaction_Incubation Reaction Incubation Test_Compound->Reaction_Incubation Kinase_Panel Kinase Panel (Recombinant Enzymes) Kinase_Panel->Reaction_Incubation Assay_Reagents Assay Reagents (ATP, Substrate, Buffers) Assay_Reagents->Reaction_Incubation Signal_Detection Signal Detection Reaction_Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Inhibition_Calculation % Inhibition Calculation Raw_Data->Inhibition_Calculation Selectivity_Profile Selectivity Profile Generation Inhibition_Calculation->Selectivity_Profile

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Signaling_Pathway_Inhibition cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Indazole_Inhibitor This compound (or related inhibitors) Indazole_Inhibitor->RTK Cellular_Responses Cellular Responses (Proliferation, Angiogenesis, Survival) RAS_RAF_MEK_ERK->Cellular_Responses PI3K_AKT_mTOR->Cellular_Responses

Caption: Inhibition of receptor tyrosine kinase signaling by indazole-based compounds.

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated indazole inhibitors, supported by experimental data, to illuminate the nuanced effects of this powerful halogen.

The indazole core is a privileged scaffold in drug discovery, forming the basis for a multitude of potent inhibitors targeting various enzymes and receptors. The introduction of fluorine atoms into the indazole ring or its substituents can dramatically alter a compound's physicochemical and biological properties.[1][2][3] Fluorination can enhance metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5][6] This comparative analysis will delve into specific examples to illustrate these effects.

Impact of Fluorination on Inhibitory Potency: A Data-Driven Comparison

The strategic placement of fluorine can have a profound impact on the inhibitory activity of indazole-based compounds. The following tables summarize quantitative data from various studies, highlighting the differences in potency between fluorinated and non-fluorinated analogs.

Table 1: Inhibition of Rho Kinase (ROCK1)
Compound IDStructureFluorine PositionIC50 (nM)Oral Bioavailability (%)Reference
51 Indazole DerivativeC42500Not Reported[1][4]
52 Indazole DerivativeC61461[1][4]
53a 6-FluoroindazoleC6749[4]
53b 6-FluoroindazoleC6653[4]

As evidenced by the data, the position of fluorine substitution is critical. A fluorine atom at the C6 position of the indazole ring (compounds 52, 53a, and 53b) resulted in a significant enhancement of ROCK1 inhibitory potency compared to substitution at the C4 position (compound 51).[1][4] Notably, this modification also led to a dramatic increase in oral bioavailability.[1][4]

Table 2: Inhibition of Nitric Oxide Synthase (NOS)
Compound IDStructureTarget% InhibitionSelectivityReference
13 4,5,6,7-tetrafluoro-3-methyl-1H-indazoleNOS-I63%-[7][8]
NOS-II83%-[7][8]
16 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNOS-INo effectNOS-II selective[7][8]
NOS-II80%[7][8]

In the case of NOS inhibitors, fluorination of the indazole aromatic ring was shown to increase inhibitory potency and selectivity for NOS-II over NOS-I.[7][8] Compound 16, a heavily fluorinated derivative, demonstrated high selectivity for NOS-II, highlighting the role of fluorine in achieving isoform-specific inhibition.[7][8]

Table 3: Inhibition of F1F0-ATPase and Cytotoxicity in Ramos Cells
Compound SeriesGeneral StructureActivityIC50 / EC50Reference
45-47 Monofluorinated 3-guanidyl-indazoleF1F0-ATPase Inhibition<5 µM[4]
Cytotoxicity in Ramos cells<5 µM[4]

This series of monofluorinated 3-guanidyl-indazoles demonstrated potent inhibition of F1F0-ATPase and significant cytotoxicity in Ramos B lymphocyte cells, with most compounds exhibiting IC50 and EC50 values below 5 µM.[4]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds (fluorinated and non-fluorinated indazoles), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • The amount of product formed (e.g., ADP) is correlated with enzyme activity.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (e.g., MTT Assay)
  • Cell Culture : Culture the target cancer cell line (e.g., HT29) in appropriate media and conditions.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the context of these inhibitors, diagrams of relevant signaling pathways and experimental workflows are provided below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Indazole Inhibitor (Fluorinated / Non-fluorinated) Inhibitor->RAF Inhibitor->MEK

A representative MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_pk In Vivo & PK Studies Non_F_Indazole Non-Fluorinated Indazole Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Non_F_Indazole->Biochemical_Assay F_Indazole Fluorinated Indazole Synthesis F_Indazole->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay Animal_Model Animal Models Cell_Based_Assay->Animal_Model PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Data_Analysis Data Analysis & Comparison PK_Studies->Data_Analysis

References

Benchmarking 7-(Trifluoromethyl)-1H-indazol-3-amine Against Established FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 7-(trifluoromethyl)-1H-indazol-3-amine against a panel of well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is based on established in vitro and in vivo potencies of known inhibitors, offering a benchmark for the evaluation of novel chemical entities targeting the FGFR signaling pathway.

I. Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling through mutations, gene fusions, or amplifications is a known driver in various cancers. Consequently, FGFRs have emerged as a significant target for anti-cancer drug development. This guide focuses on comparing the hypothetical compound, this compound, which is based on the indazole scaffold present in some FGFR inhibitors, with known inhibitors to provide a framework for its potential efficacy.

II. Comparative Analysis of In Vitro Kinase Inhibition

The primary measure of a targeted inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its intended kinase. The following table summarizes the reported IC50 values for several well-known FGFR inhibitors against the four FGFR isoforms. This data provides a quantitative benchmark for the potential potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Known FGFR Inhibitors

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pemigatinib 0.4[1][2]0.5[1][2]1.2[1][2]30[1][2]
Infigratinib 0.9[3]1.4[3]1.0[3]60[3]
Erdafitinib 1.2[4]2.5[4]3.0[4]5.7[4]
AZD4547 0.2[5]2.5[5]1.8[5]165[6]
Debio 1347 9.37.6[7]22[7]290[7]
Rogaratinib 1.8<1[8]9.2[8]1.2[8]
Ponatinib 2.2[9]2[10]18[10]8[10]
Dovitinib 8-9-
Lucitanib 17.582.5--
Pazopanib 140---

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

III. Experimental Protocols

To ensure a standardized comparison, detailed methodologies for key benchmarking experiments are provided below.

1. In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • ATP and a suitable kinase substrate (e.g., Poly(E,Y)4:1).

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well plates.

  • Procedure:

    • In a 384-well plate, add 1 µl of the serially diluted test compound or vehicle (DMSO).

    • Add 2 µl of a solution containing the recombinant FGFR enzyme and substrate.

    • Initiate the kinase reaction by adding 2 µl of ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

2. Cell-Based FGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit FGFR activation within a cellular context.

  • Materials:

    • Cancer cell line with known FGFR activation (e.g., through amplification or mutation).

    • Complete cell culture medium.

    • Test compound serially diluted in DMSO.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR.

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

    • Treat the cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total FGFR to normalize the phospho-FGFR signal.

    • Quantify the band intensities to determine the inhibition of FGFR phosphorylation.

3. In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line with known FGFR alterations.

    • Matrigel (optional).

    • Test compound formulated in a suitable vehicle for oral or intraperitoneal administration.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups at a defined dose and schedule.

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

IV. Signaling Pathways and Experimental Workflows

Visual representations of the FGFR signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Point of Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro & Cell-Based Assays cluster_invivo In Vivo Efficacy Studies start_invitro Start kinase_assay In Vitro Kinase Assay (Recombinant FGFR) start_invitro->kinase_assay cell_assay Cell-Based Phosphorylation Assay start_invitro->cell_assay ic50 Determine IC50 kinase_assay->ic50 cell_assay->ic50 xenograft Tumor Xenograft Model ic50->xenograft Lead Compound Selection start_invivo Start start_invivo->xenograft treatment Compound Administration xenograft->treatment tgi Measure Tumor Growth Inhibition (TGI) treatment->tgi

Caption: General workflow for benchmarking a novel FGFR inhibitor.

V. Conclusion

The provided data on known FGFR inhibitors serves as a crucial benchmark for assessing the potential of novel compounds like this compound. A comprehensive evaluation encompassing in vitro kinase and cellular assays, followed by in vivo efficacy studies, is essential to characterize its potency, selectivity, and therapeutic potential. The detailed protocols and visual workflows in this guide offer a structured approach for researchers and drug developers to systematically evaluate new chemical entities targeting the FGFR pathway.

References

In Vivo Efficacy of Indazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent in vivo activity across a range of therapeutic areas. This guide provides an objective comparison of the in vivo performance of indazole-based compounds in oncology, inflammation, and neurodegenerative diseases, supported by experimental data.

Oncology: Targeting Kinase-Driven Proliferation and Angiogenesis

Indazole derivatives have shown significant promise as anti-cancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and vascularization.

Polo-like Kinase 4 (PLK4) Inhibitors in Breast Cancer

Polo-like kinase 4 is a master regulator of centriole duplication, and its overexpression is common in several cancers, including breast cancer.[1] Indazole-based compounds have been developed as potent PLK4 inhibitors.

CFI-400945 is an orally bioavailable indazole-based PLK4 inhibitor. Its in vivo efficacy has been evaluated in breast cancer xenograft models.

CompoundIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
CFI-400945 MDA-MB-468 (TNBC) Xenograft3.75 - 30 mg/kg, oral, dailyDose-dependent tumor growth inhibition[2][3]
Vehicle Control MDA-MB-468 (TNBC) XenograftN/A-[2][3]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors in Renal Cell Carcinoma

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, an indazole-containing compound, is a potent inhibitor of VEGFR-1, -2, and -3.

Axitinib has been compared to sunitinib, a multi-targeted tyrosine kinase inhibitor and a standard of care for renal cell carcinoma (RCC), in clinical settings.

CompoundClinical Trial (mRCC)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Axitinib First-line therapy18.0 months26.4%[5]
Sunitinib First-line therapy5.5 months14.0%[5]

Inflammation: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.

Compound (100 mg/kg)In Vivo ModelMaximum Inhibition of Edema (%) (at 5 hours)Reference
Indazole Rat Paw Edema61.03[6]
5-Aminoindazole Rat Paw Edema83.09[6]
6-Nitroindazole Rat Paw EdemaNot specified at 5 hours[6]
Diclofenac (Standard) Rat Paw Edema84.50[6]

Neurodegenerative Diseases: Protecting Neurons from Degeneration

The neuroprotective potential of indazole-based compounds is an emerging area of research, with a focus on inhibiting signaling pathways that lead to neuronal apoptosis.

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors in Parkinson's Disease

JNK3 is predominantly expressed in the brain and plays a key role in neuronal apoptosis, making it an attractive target for neurodegenerative diseases like Parkinson's disease.

A novel indazole derivative, compound 25c, has shown neuroprotective effects in the MPTP mouse model of Parkinson's disease.

CompoundIn Vivo ModelOutcomeReference
Indazole Compound 25c MPTP Mouse ModelShowed neuroprotective effects[7]
Vehicle Control MPTP Mouse Model-[7]

Note: While direct in vivo comparative data against a standard of care like L-DOPA was not found in the same study for this specific compound, the study highlights the potential of selective JNK3 inhibition.[7]

Experimental Protocols

4T1 Breast Cancer Mouse Model

This is an orthotopic allograft model for studying spontaneous tumor metastasis.

  • Cell Culture: 4T1 mouse mammary tumor cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Cells are harvested, counted, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

  • Implantation: 1 x 10^5 cells (in 100 µL) are injected into the fourth mammary fat pad of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Palpable tumors typically develop within 7-14 days. Tumor volume is measured regularly using calipers.

  • Treatment: Administration of test compounds (e.g., indazole derivatives) or vehicle control is initiated when tumors reach a specified size.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration. Primary tumor weight and metastatic burden in distant organs (e.g., lungs) are assessed.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Compound Administration: Test compounds (indazole derivatives) or a standard drug (e.g., diclofenac) are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated relative to the vehicle control group.

MPTP Mouse Model of Parkinson's Disease

This neurotoxin-based model is used to study Parkinson's-like neurodegeneration.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal or subcutaneous injection. Dosing regimens can be acute (e.g., four injections of 20 mg/kg at 2-hour intervals) or sub-acute (e.g., one injection of 30 mg/kg daily for five days).

  • Compound Administration: The test indazole-based compound is administered before, during, or after the MPTP treatment period, depending on the study design (neuroprotective vs. neurorestorative).

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity, respectively.

  • Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis. This includes measuring dopamine and its metabolites in the striatum using HPLC and quantifying the loss of dopaminergic neurons in the substantia nigra pars compacta via tyrosine hydroxylase (TH) immunohistochemistry.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

PLK4_Signaling_Pathway cluster_0 Centriole Duplication cluster_1 Cancer Progression PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Apoptosis Apoptosis PLK4->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest PLK4->Cell_Cycle_Arrest SAS-6 SAS-6 STIL->SAS-6 Recruits CPAP CPAP STIL->CPAP Binds Centriole_Assembly Centriole_Assembly SAS-6->Centriole_Assembly CPAP->Centriole_Assembly Indazole_PLK4_Inhibitor Indazole_PLK4_Inhibitor Indazole_PLK4_Inhibitor->PLK4 Inhibits

Caption: PLK4 signaling in centriole duplication and its inhibition by indazole compounds.

VEGFR_Signaling_Pathway cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole_VEGFR_Inhibitor Indazole_VEGFR_Inhibitor Indazole_VEGFR_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR2 signaling pathway in angiogenesis and its inhibition by indazole derivatives.

JNK3_Signaling_Pathway Stress_Stimuli Stress_Stimuli ASK1 ASK1 Stress_Stimuli->ASK1 MKK4_7 MKK4_7 ASK1->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 c-Jun c-Jun JNK3->c-Jun Phosphorylates Indazole_JNK3_Inhibitor Indazole_JNK3_Inhibitor Indazole_JNK3_Inhibitor->JNK3 Inhibits Neuronal_Apoptosis Neuronal_Apoptosis c-Jun->Neuronal_Apoptosis Promotes

Caption: JNK3 signaling pathway leading to neuronal apoptosis and its inhibition by indazole compounds.

Experimental Workflows

in_vivo_cancer_workflow Tumor_Cell_Implantation Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Treatment_Initiation Treatment_Initiation Tumor_Growth_Monitoring->Treatment_Initiation Regular_Tumor_Measurement Regular_Tumor_Measurement Treatment_Initiation->Regular_Tumor_Measurement Endpoint_Analysis Endpoint_Analysis Regular_Tumor_Measurement->Endpoint_Analysis Tumor_Weight_Metastasis_Assessment Tumor_Weight_Metastasis_Assessment Endpoint_Analysis->Tumor_Weight_Metastasis_Assessment

Caption: General workflow for an in vivo anti-tumor efficacy study.

in_vivo_inflammation_workflow Compound_Administration Compound_Administration Carrageenan_Injection Carrageenan_Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis Percentage_Inhibition_Calculation Percentage_Inhibition_Calculation Data_Analysis->Percentage_Inhibition_Calculation

Caption: Workflow for the carrageenan-induced paw edema model.

in_vivo_neurodegeneration_workflow MPTP_Administration MPTP_Administration Compound_Treatment Compound_Treatment MPTP_Administration->Compound_Treatment Behavioral_Testing Behavioral_Testing Compound_Treatment->Behavioral_Testing Neurochemical_Analysis Neurochemical_Analysis Behavioral_Testing->Neurochemical_Analysis Histological_Evaluation Histological_Evaluation Neurochemical_Analysis->Histological_Evaluation

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

References

A Head-to-Head Comparison of Synthetic Methodologies for 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology. Its unique chemical properties and ability to form key hydrogen bond interactions make it a sought-after building block in drug discovery. Consequently, the development of efficient and versatile synthetic routes to access functionalized 3-aminoindazoles is of paramount importance.

This guide provides an objective, data-driven comparison of the most prevalent synthetic strategies for 3-aminoindazoles. We will delve into the key performance metrics, substrate scope, and operational considerations of each method, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of the 3-aminoindazole core generally proceeds through the formation of the crucial N-N bond and subsequent cyclization. The main approaches can be categorized based on their starting materials and the nature of the key bond-forming step. These strategies include cyclization of ortho-functionalized benzonitriles, reductive or oxidative cyclizations, and multi-step cascade reactions.

Synthetic_Approaches_to_3_Aminoindazoles cluster_starting_materials Starting Materials cluster_methods Synthetic Methods 2-Halobenzonitriles 2-Halobenzonitriles SNAr_Cyclization SNAr / Metal-Catalyzed Cyclization 2-Halobenzonitriles->SNAr_Cyclization o-Nitro-ketoximes o-Nitro-ketoximes Reductive_Cyclization Reductive Cyclization o-Nitro-ketoximes->Reductive_Cyclization 2-Aminomethyl-phenylamines 2-Aminomethyl-phenylamines Oxidative_Cyclization Oxidative Cyclization 2-Aminomethyl-phenylamines->Oxidative_Cyclization Tertiary Amides Tertiary Amides Cascade_Reaction Multi-step Cascade Tertiary Amides->Cascade_Reaction Target 3-Aminoindazoles SNAr_Cyclization->Target Reductive_Cyclization->Target Oxidative_Cyclization->Target Cascade_Reaction->Target

Caption: Primary synthetic pathways to 3-aminoindazoles.

Head-to-Head Comparison of Key Synthesis Methods

The following table summarizes the quantitative and qualitative aspects of the leading methods for synthesizing 3-aminoindazoles, providing a clear comparison of their performance and applicability.

Method Starting Material Key Reagents/Catalyst Typical Conditions Yield Range Advantages Disadvantages
SNAr with Hydrazine 2-FluorobenzonitrileHydrazine hydrateReflux in butanolGood to ExcellentDirect, often high-yielding for activated substrates.[1]Limited to activated fluoro- or chloro-aromatics; safety concerns with hydrazine.
Cu-Catalyzed Coupling 2-HalobenzonitrileCuI, Hydrazine carboxylates80-120 °CGood to ExcellentBroader substrate scope than SNAr, tolerates various functional groups.[2]Requires metal catalyst; potential for metal contamination in the final product.
Pd-Catalyzed Cascade 2-BromobenzonitrilePd(OAc)₂, BINAP, Cs₂CO₃100 °C, TolueneGood to ExcellentGeneral and efficient alternative to direct SNAr.[2][3]Two-step process; requires expensive phosphine ligands and a palladium catalyst.
Reductive Cyclization o-Nitro-ketoximesPd CatalystMild conditionsGoodMild conditions suitable for sensitive functional groups.[4]Requires preparation of the o-nitro-ketoxime precursor.
Oxidative Cyclization 2-Aminomethyl-phenylamine(NH₄)₂MoO₄, H₂O₂Room TemperatureUp to 89%N-N bond formation under mild, oxidative conditions.[5]Substrate availability may be limited; lower yields with electron-withdrawing groups.[5]
From Tertiary Amides Tertiary AmideTf₂O, Hydrazides, Pd-catalystMulti-stepModerate to GoodAccess to structurally diverse products from readily available amides.[6][7]Multi-step sequence; involves triflic anhydride and a palladium catalyst.[6]

Experimental Protocols and Method Details

Synthesis from 2-Halobenzonitriles

This is one of the most common and direct approaches. The strategy relies on the reaction of a 2-halobenzonitrile with a hydrazine source, proceeding either through a direct Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed coupling/condensation cascade.

This robust two-step method offers a general route that avoids the high temperatures or highly activated substrates sometimes required for direct SNAr.[2][3] The process involves a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization.

Pd_Catalyzed_Workflow cluster_step1 Step 1: Pd-catalyzed Arylation cluster_step2 Step 2: Deprotection & Cyclization Start1 2-Bromobenzonitrile + Benzophenone Hydrazone Reagents1 Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C Start1->Reagents1 Coupling Intermediate Hydrazone Intermediate Reagents1->Intermediate Reagents2 Acidic Conditions (e.g., HCl) Intermediate->Reagents2 Hydrolysis Product Substituted 3-Aminoindazole Reagents2->Product Oxidative_Cyclization_Workflow Start 2-Aminomethyl-phenylamine Reagents (NH₄)₂MoO₄ (cat.), H₂O₂, MeCN/H₂O, RT Start->Reagents Oxidation Mechanism Oxidation of anilinic N to nitroso -> Nucleophilic addition -> Cyclization & Dehydration Reagents->Mechanism Product 1H- or 2H-Indazole Reagents->Product

References

Evaluating the Metabolic Stability of 7-(trifluoromethyl)-1H-indazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent. This guide provides a comprehensive evaluation of the metabolic stability of 7-(trifluoromethyl)-1H-indazol-3-amine derivatives, a promising scaffold in the development of novel kinase inhibitors. While specific metabolic stability data for a comprehensive series of these derivatives is not publicly available, this document will provide a comparative framework using data from structurally related and functionally similar kinase inhibitors. This guide will delve into the experimental protocols for assessing metabolic stability, present comparative data from relevant drugs, and discuss the signaling pathways likely modulated by this class of compounds.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile.[1] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability, whereas a compound that is rapidly metabolized will be cleared quickly from the body, potentially limiting its therapeutic efficacy. Early assessment of metabolic stability is therefore crucial for identifying and optimizing drug candidates with favorable pharmacokinetic properties. The primary parameters used to quantify metabolic stability in vitro are the half-life (t½) and the intrinsic clearance (CLint).[1]

Comparative Metabolic Stability of Kinase Inhibitors

Derivatives of 1H-indazole-3-amine are often investigated as inhibitors of various protein kinases, such as Aurora kinases, Janus kinases (JAKs), and Pim kinases. To provide a benchmark for the expected metabolic stability of this compound derivatives, the following table summarizes the in vitro metabolic stability data for several approved kinase inhibitors. This data is typically generated using human liver microsomes (HLM) or human hepatocytes (HH), which contain the primary enzymes responsible for drug metabolism.[1][2]

CompoundPrimary Target(s)Test SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Reference
Axitinib VEGFR1, VEGFR2, VEGFR3HLM2.5 - 6.1 hours (in vivo)Data not specified[3]
Ruxolitinib JAK1, JAK2Not specified~3 hours (in vivo)Data not specified[1][2]
Danusertib (PHA-739358) Aurora A, B, CNot specifiedNot specifiedIC50: 13, 79, 61 nM (Aurora A, B, C)
AT9283 Aurora A, BNot specifiedNot specifiedIC50: 3 nM (Aurora A, B)
SGI-1776 Pim-1, Flt-3Not specifiedNot specifiedNot specified[4]
AZD1208 Pan-PimNot specifiedNot specifiedNot specified[4]

Note: Direct in vitro metabolic stability data (t½ and CLint) for some approved drugs is not always publicly available in detail. The in vivo half-life is provided where available to give a general indication of stability.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for key in vitro experiments used to evaluate the metabolic stability of drug candidates.

Liver Microsomal Stability Assay

This is a widely used high-throughput screening assay to assess Phase I metabolic stability.[5]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable commercial vendor)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the test compound or control. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control wells, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transport systems.[6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive and negative control compounds

  • Quenching solution

  • Incubator with 5% CO2 at 37°C

  • Shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocyte suspension according to the supplier's protocol. Determine cell viability and concentration.

  • Incubation: In a suitable incubation vessel, add the hepatocyte suspension and the test compound or control.

  • Time Points: Place the incubation vessel in a shaking water bath or incubator at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

  • Quenching: Immediately add the quenching solution to the collected aliquots to stop metabolic activity.

  • Sample Processing: Centrifuge the samples to pellet the hepatocytes and proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance, with the clearance being normalized to the number of hepatocytes.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the potential biological context of this compound derivatives, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock Reaction Reaction Mixture Compound->Reaction Microsomes Liver Microsomes/Hepatocytes Microsomes->Reaction NADPH NADPH System (for Microsomes) NADPH->Reaction Timepoints Aliquots at Time Points (0, 5, 15, 30, 60 min) Reaction->Timepoints Incubate Quench Add Quenching Solution (e.g., Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for in vitro metabolic stability assays.

Given that this compound derivatives are likely kinase inhibitors, they could potentially target signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT or Aurora kinase pathways.

Kinase_Inhibitor_Pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., JAK, Aurora) Receptor->Kinase Signal Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Substrate->Proliferation Activation Inhibitor 7-(trifluoromethyl)-1H- indazol-3-amine Derivative Inhibitor->Kinase Inhibition

Caption: General signaling pathway inhibited by kinase inhibitors.

Conclusion

While specific experimental data on the metabolic stability of this compound derivatives remains to be published, this guide provides a robust framework for their evaluation. By employing standardized in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively characterize the metabolic profile of these promising compounds. Comparison with established kinase inhibitors like Axitinib and Ruxolitinib offers valuable benchmarks for assessing their potential as viable drug candidates. The provided experimental protocols and workflow diagrams serve as practical tools for scientists in the field of drug development to systematically evaluate and optimize the metabolic stability of this important class of molecules. Further studies are warranted to generate and publish specific data for these derivatives to enable a more direct and comprehensive comparison.

References

Comparative Kinase Selectivity of Indazole-Based Inhibitors: A Profile of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-amine scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] While a comprehensive public kinase selectivity profile for the specific compound 7-(trifluoromethyl)-1H-indazol-3-amine is not currently available, the indazole core is featured in a multitude of well-characterized inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity profiles of representative 1H-indazole-based compounds to illustrate the spectrum of kinase selectivity achievable with this privileged structure.

This report focuses on two well-documented inhibitors, BMS-777607 and UNC2025 , to highlight how substitutions on the indazole framework can modulate potency and selectivity across the human kinome. Understanding these structure-activity relationships is critical for the rational design of next-generation therapeutics with desired efficacy and minimized off-target effects.

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can range from highly targeted to multi-kinase inhibitors. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of BMS-777607 and UNC2025 against a panel of kinases, offering a quantitative comparison of their potency and selectivity. Both compounds show potent activity against the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER), which are implicated in various cancers.[3][4]

Kinase TargetBMS-777607 IC₅₀ (nM)UNC2025 IC₅₀ (nM)Kinase Family
AXL 1.1[4]122[5]TAM Receptor Tyrosine Kinase
MER -0.74[5]TAM Receptor Tyrosine Kinase
TYRO3 4.3[4]5.83[5]TAM Receptor Tyrosine Kinase
MET 3.9[4]364[5]Receptor Tyrosine Kinase
RON 1.8[4]-Receptor Tyrosine Kinase
FLT3 -0.8[5]Receptor Tyrosine Kinase
TRKA >1601.67[5]Receptor Tyrosine Kinase
TRKC -4.38[5]Receptor Tyrosine Kinase
KIT -8.18[5]Receptor Tyrosine Kinase
VEGFR2 >160-Receptor Tyrosine Kinase
LCK >160-Non-receptor Tyrosine Kinase

Experimental Protocols

Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following section provides a generalized protocol for an in vitro kinase assay commonly used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A higher luminescence signal indicates more ATP is present, signifying greater inhibition of kinase activity.[6]

Materials:

  • Kinase of interest (e.g., AXL, MER)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., BMS-777607, UNC2025)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Further dilute the compound series in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Include controls for "no inhibitor" (maximum kinase activity) and "no enzyme" (background).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in Kinase Assay Buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[7]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10-30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Visualizing Kinase Profiling and Signaling

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep Compound Dilution Series (e.g., in DMSO) Plate_Setup Add Compound/Vehicle to 384-well Plate Compound_Prep->Plate_Setup Kinase_Mix Kinase + Substrate Mixture Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Initiate_Rxn Initiate Reaction (Add ATP) ATP_Sol->Initiate_Rxn Plate_Setup->Add_Kinase Pre_Incubate Pre-incubation (Inhibitor Binding) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Rxn Kinase_Rxn Kinase Reaction (Incubate at 30°C) Initiate_Rxn->Kinase_Rxn Stop_Rxn Add ATP Detection Reagent (e.g., Kinase-Glo®) Kinase_Rxn->Stop_Rxn Read_Plate Measure Luminescence Stop_Rxn->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_pathways Downstream Signaling Pathways Ligand Ligand (e.g., Gas6) AXL_Receptor AXL Receptor Ligand->AXL_Receptor Binds Dimerization Receptor Dimerization AXL_Receptor->Dimerization Autophosphorylation Autophosphorylation (pY) Dimerization->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK STAT JAK/STAT Pathway Autophosphorylation->STAT Cellular_Response Cellular Responses (Proliferation, Survival, Migration) PI3K_Akt->Cellular_Response RAS_MAPK->Cellular_Response STAT->Cellular_Response Indazole_Inhibitor Indazole-Based Inhibitor (e.g., BMS-777607) Indazole_Inhibitor->Autophosphorylation Inhibits

Caption: Simplified AXL Receptor Tyrosine Kinase signaling pathway.

References

Unlocking Precision: A Comparative Guide to Indazole Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Indazole derivatives have emerged as a promising scaffold in this pursuit, demonstrating significant inhibitory activity against a range of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of indazole derivatives based on molecular docking studies, offering a valuable resource for evaluating their potential as therapeutic agents.

The indazole core is a key pharmacophore in a number of approved anticancer drugs, including axitinib and pazopanib.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of binding affinities and selectivity towards specific kinase targets. This versatility has spurred extensive research into novel indazole-based compounds, with computational docking studies playing a pivotal role in predicting their binding modes and affinities within the kinase active site.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against key kinase targets, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[2]

Aurora Kinase Inhibitors

Aurora kinases are crucial for cell cycle regulation, and their overexpression is a common feature in many cancers.[2]

CompoundAurora A (IC50)Aurora B (IC50)Established InhibitorAurora A (IC50)Aurora B (IC50)
Indazole Derivative 17[2]26 nM15 nMAlisertib (MLN8237)1.2 nM-
Indazole Derivative 21[2]-31 nMBarasertib (AZD1152)-0.37 nM
Indazole Derivative 30[2]85 nM-Danusertib (PHA-739358)13 nM79 nM
Indazole Amide 53a[1]< 1 µM-Tozasertib (VX-680)2.5 nM0.6 nM
Indazole Amide 53c[1]< 1 µM-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a process essential for tumor growth and metastasis.[2] Indazole-based compounds have shown significant promise in targeting VEGFR-2.[3]

CompoundVEGFR-2 (IC50)Established InhibitorVEGFR-2 (IC50)
Indazole-pyrimidine derivative 13g[1]57.9 nMPazopanib30 nM
Indazole-pyrimidine derivative 13i[1]34.5 nMAxitinib0.2 nM
Arylsulphonyl indazole derivative (average)[1]-Sunitinib2.9 nM
Compound 30[3]1.24 nM

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][5] In the context of kinase inhibitors, docking studies provide insights into the interactions between indazole derivatives and the amino acid residues within the ATP-binding pocket of the kinase. These studies have been instrumental in understanding the structure-activity relationships of these compounds.[1] For instance, docking studies of arylsulphonyl indazole derivatives with VEGFR-2 (PDB code: 3EWH) revealed interaction energies ranging from -36.5 to -66.5 kcal/mol, with stabilization achieved through hydrogen bonding and π–π stacking.[1]

Experimental Protocol for Molecular Docking

The following provides a generalized methodology for performing molecular docking studies of indazole derivatives with kinase targets.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges to the protein residues.

    • Define the binding site, typically centered on the location of the co-crystallized ligand or predicted based on conserved residues in the ATP-binding pocket.

  • Ligand Preparation:

    • Draw the 2D structure of the indazole derivative using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD.[6]

    • Set the parameters for the search algorithm (e.g., Lamarckian genetic algorithm).

    • Run the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores or binding energies.

    • Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

    • Compare the binding mode of the indazole derivative to that of known inhibitors.

experimental_workflow Generalized Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) docking_sim Docking Simulation (e.g., AutoDock) protein_prep->docking_sim ligand_prep Ligand Preparation (Indazole Derivative) ligand_prep->docking_sim pose_analysis Pose Analysis & Scoring docking_sim->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

A generalized workflow for molecular docking studies.

Kinase Signaling Pathways Targeted by Indazole Derivatives

Understanding the signaling pathways in which the target kinases operate is crucial for predicting the downstream cellular effects of the inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis. Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Indazole derivatives that inhibit VEGFR-2 block this signaling cascade, thereby preventing the formation of new blood vessels that tumors need to grow.[1]

vegfr_pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Indazole Indazole Derivatives Indazole->VEGFR2 Inhibits

Simplified representation of the VEGFR signaling pathway.
Aurora Kinase Signaling in Mitosis

Aurora kinases play a critical role in ensuring the proper segregation of chromosomes during mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome-microtubule attachments and cytokinesis. Inhibition of Aurora kinases by indazole derivatives leads to mitotic arrest and apoptosis in cancer cells.

aurora_pathway Role of Aurora Kinases in Mitosis cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Apoptosis Apoptosis Telophase->Apoptosis Leads to (if inhibited) AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle->Metaphase Chromosome->Anaphase Cytokinesis->Telophase Indazole Indazole Derivatives Indazole->AuroraA Inhibits Indazole->AuroraB Inhibits

The role of Aurora kinases in the mitotic cell cycle.

Conclusion

This guide highlights the significant potential of indazole derivatives as kinase inhibitors. The comparative data presented, along with the outlined experimental protocols for molecular docking, provide a solid foundation for researchers in the field. The visualization of key signaling pathways further aids in understanding the mechanism of action of these promising therapeutic agents. As research continues, the strategic design and optimization of indazole-based compounds, guided by computational studies, will undoubtedly lead to the development of more effective and selective kinase inhibitors for the treatment of a variety of diseases.

References

Scaffolds in Kinase Inhibition: A Comparative Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine and 3-Amino-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. Both indazole and pyrazole cores are recognized as "privileged scaffolds" due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1][2] This guide provides a comparative analysis of two such scaffolds: 7-(trifluoromethyl)-1H-indazol-3-amine and 3-amino-1H-pyrazole, offering insights for researchers, scientists, and drug development professionals.

While direct, head-to-head experimental comparisons in the public domain are scarce, this guide synthesizes available data to highlight the distinct characteristics and potential advantages of each scaffold. The inclusion of a trifluoromethyl group on the indazole ring, for instance, is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and lipophilicity.

Physicochemical Properties: A Calculated Comparison

Computational data provides a baseline for comparing the intrinsic properties of the parent scaffolds. The trifluoromethyl group in the indazole scaffold significantly increases the molecular weight and calculated LogP (a measure of lipophilicity) compared to the simpler aminopyrazole.

PropertyThis compound3-Amino-1H-pyrazole
Molecular Formula C₈H₆F₃N₃C₃H₅N₃
Molecular Weight 201.15 g/mol 83.09 g/mol
Calculated LogP 1.9-0.1
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 32
Rotatable Bond Count 00
Data sourced from PubChem CID 817912 and custom calculations.

Biological Activity: Performance in Kinase Inhibition

Both scaffolds have been successfully utilized to generate potent kinase inhibitors across various targets. The choice between them often depends on the specific topology of the target kinase's active site and the desired structure-activity relationship (SAR).[3][4]

The 3-aminopyrazole core is a well-established pharmacophore for interacting with the kinase hinge region.[1] Derivatives have shown potent inhibition of kinases such as AXL, CDKs, and FGFRs.[5][6][7] The indazole scaffold, a fusion of pyrazole and a benzene ring, offers a larger surface area for establishing interactions within the ATP binding site and has been integral to several approved anti-cancer drugs.[8][9]

Below is a summary of representative compounds derived from each scaffold and their reported biological activities. It is crucial to note that these compounds were evaluated in different assays against different targets, so this data illustrates the potential of each scaffold rather than a direct comparison of potency.

ScaffoldDerivative ExampleTarget KinaseIC₅₀ (nM)Reference
3-Amino-1H-pyrazole Compound 6liAXL1.6[5][10]
3-Amino-1H-pyrazole Compound 43dCDK1633 (EC₅₀)[6]
1H-Indazol-3-amine Compound 6o(Antiproliferative) K562 cells5,150[9][11]
Indazole Derivative Compound 2f(Antiproliferative) 4T1 cells230 - 1,150[8][12]

Experimental Protocols

To provide context for the biological data, detailed methodologies for key experiments are outlined below.

Kinase Activity Assay (Example for AXL Kinase)

The inhibitory activity of compounds against a target kinase like AXL is often determined using a biochemical assay. A representative protocol is as follows:

  • Reagents and Materials: Recombinant human AXL kinase, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase reaction is performed in a buffer solution (e.g., Tris-HCl, MgCl₂, DTT).

    • Serial dilutions of the test compound (e.g., Compound 6li) are pre-incubated with the AXL enzyme for a defined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[5][10]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of compounds on cancer cell lines is a common method to assess cellular potency.

  • Cell Culture: Cancer cell lines (e.g., K562 or 4T1) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[9][11]

Comparative Logic and Workflow

The decision-making process for selecting a scaffold in a drug discovery project can be visualized as a logical workflow. The initial choice is based on the project's goals, such as target selectivity and desired novelty. Subsequent steps involve iterative cycles of synthesis and testing to optimize the lead compound.

G cluster_0 Scaffold Selection Phase cluster_1 Optimization Cycle cluster_2 Preclinical Phase start Define Project Goals (Target, Selectivity, IP) scaffold_choice Select Scaffold (e.g., Aminopyrazole vs. Trifluoromethyl-Indazole) start->scaffold_choice synthesis Synthesize Derivatives scaffold_choice->synthesis invitro In Vitro Assays (Kinase, Cell Proliferation) synthesis->invitro sar Analyze SAR invitro->sar sar->synthesis Iterate adme ADME/Tox Profiling sar->adme invivo In Vivo Efficacy adme->invivo candidate Candidate Selection invivo->candidate GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, AXL) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->RTK

References

Safety Operating Guide

Safe Disposal of 7-(trifluoromethyl)-1H-indazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-(trifluoromethyl)-1H-indazol-3-amine, a compound utilized in research and drug development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, emphasizing safe handling practices and regulatory adherence.

Hazard Profile and Safety Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[1][3] Under no circumstances should it be discarded down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.[1]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid to prevent leaks and spills.[3]

  • Container Labeling:

    • The waste container must be accurately labeled with the words "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

    • Include the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[3]

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[4][5][6]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup and to ensure compliance with all local, state, and federal regulations.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded or recycled.

    • Rinse the container at least three times with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the provided search results. However, for risk assessment, it is prudent to refer to the hazard classifications of analogous compounds, which are summarized below.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[4]
Skin Irritation/CorrosionCauses skin irritation.[4]
Eye Irritation/DamageCauses serious eye irritation.[4]
Respiratory IrritationMay cause respiratory irritation.[4]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_disposal Waste Disposal Acquire Chemical Acquire Chemical Use in Experiment Use in Experiment Acquire Chemical->Use in Experiment Wear appropriate PPE Generate Waste Generate Waste Use in Experiment->Generate Waste Collect in Labeled\nHazardous Waste Container Collect in Labeled Hazardous Waste Container Generate Waste->Collect in Labeled\nHazardous Waste Container Store in Designated Area Store in Designated Area Collect in Labeled\nHazardous Waste Container->Store in Designated Area Arrange for Pickup\nby EHS/Approved Vendor Arrange for Pickup by EHS/Approved Vendor Store in Designated Area->Arrange for Pickup\nby EHS/Approved Vendor Final Disposal at\nApproved Facility Final Disposal at Approved Facility Arrange for Pickup\nby EHS/Approved Vendor->Final Disposal at\nApproved Facility

Caption: Workflow for handling and disposal of this compound.

Is the material contaminated\nwith this compound? Is the material contaminated with this compound? Yes Yes Is the material contaminated\nwith this compound?->Yes   No No Is the material contaminated\nwith this compound?->No Treat as Hazardous Waste Treat as Hazardous Waste Yes->Treat as Hazardous Waste Dispose of as\nNon-Hazardous Waste Dispose of as Non-Hazardous Waste No->Dispose of as\nNon-Hazardous Waste Follow Disposal Protocol Follow Disposal Protocol Treat as Hazardous Waste->Follow Disposal Protocol

Caption: Decision logic for the disposal of materials potentially contaminated with this compound.

References

Essential Safety and Operational Guide for Handling 7-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Core Safety Information

Based on data from analogous compounds, 7-(trifluoromethyl)-1H-indazol-3-amine should be handled with care, assuming it may present the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

II. Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound to minimize exposure and ensure personal safety.[4][5]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield in combination with goggles.[4][6]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6]Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[6]
Skin and Body Protection A laboratory coat should be worn.[4]Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator is required if handling outside a certified chemical fume hood or if dust is generated.[4][6]Minimizes inhalation of fine dust particles. Engineering controls like fume hoods are the primary method to control inhalation exposure.

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

A. Preparation and Engineering Controls:

  • Fume Hood: All work with solid this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Work Area: Cover the work surface with disposable bench paper to contain any potential spills.

B. Weighing and Transfer:

  • Use a spatula for transferring the solid to prevent creating dust.

  • Weigh the compound in a tared container within the fume hood.

  • Carefully add the weighed compound to the reaction vessel or solvent.

C. Storage:

  • Store in a tightly closed container.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek medical attention.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][7]

Spill Management:

In the event of a spill, evacuate the area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[4] Place the material into a sealed container for disposal.[4] Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

V. Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Containerization: Collect waste in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[8] The container must be kept sealed when not in use.

  • Contaminated Materials: Any labware or PPE that has come into contact with the compound should also be disposed of as hazardous waste.

  • Disposal Route: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[8]

VI. Experimental Workflow and Safety

The following diagram outlines the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_safety_equipment Verify Safety Equipment prep_ppe->prep_safety_equipment handling_weigh Weigh Compound prep_safety_equipment->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate storage_container Store in Tightly Sealed Container handling_reaction->storage_container If not all material is used cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.